molecular formula C7H4F2N2 B574974 2-Amino-3,6-difluorobenzonitrile CAS No. 190011-81-5

2-Amino-3,6-difluorobenzonitrile

Cat. No.: B574974
CAS No.: 190011-81-5
M. Wt: 154.12
InChI Key: ZPQFHGOBMGGBEP-UHFFFAOYSA-N
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Description

2-Amino-3,6-difluorobenzonitrile is a useful research compound. Its molecular formula is C7H4F2N2 and its molecular weight is 154.12. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-3,6-difluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3,6-difluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3,6-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQFHGOBMGGBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C#N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190011-81-5
Record name 190011-81-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

Chemo-Selectivity and Synthetic Utility of the Amino Group in 2-Amino-3,6-difluorobenzonitrile

[1][2][3]

Executive Summary: The Electronic Landscape

2-Amino-3,6-difluorobenzonitrile (CAS 190011-81-5) represents a highly specialized scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., EGFR, BTK targets).[1][2][3] Its value lies in the unique electronic "push-pull" environment created by the substitution pattern.[3][4][5]

Unlike simple aniline, the amino group at the C2 position is severely deactivated and sterically crowded.[1][2][3][4] Understanding this reduced nucleophilicity is critical for designing successful synthetic routes.[3][4][5]

Electronic Force Analysis

The reactivity of the C2-amino group is governed by three competing forces:

  • Ortho-Cyano Effect (C1): The nitrile group is strongly electron-withdrawing (

    
    ), significantly reducing the electron density on the nitrogen lone pair.[1][2][3][4][5]
    
  • Ortho-Fluoro Effect (C3): The fluorine atom adjacent to the amine exerts a strong inductive withdrawal (

    
    ), further lowering basicity (
    
    
    estimated < 1.0).[1][2][3][4][5] However, it also offers weak resonance donation (
    
    
    ).[1][2][4][5]
  • Steric Compression: The C3-fluorine atom creates immediate steric hindrance, impeding the approach of bulky electrophiles.[2][3][4][5]

SubstituentPosition Relative to AmineElectronic EffectImpact on Amine Reactivity
-CN Ortho (C1)Strong Withdrawal (

)
Drastically reduces nucleophilicity.[1][2][5]
-F Ortho (C3)Inductive Withdrawal / StericLowers

; blocks bulky reagents.[1][2][4][5]
-F Meta (C6)Inductive WithdrawalIncreases lipophilicity; activates C1-CN for attack.[1][2][4][5]

Core Reactivity Pathways[1][2][3][4][5]

A. Cyclocondensation (The "Money" Reaction)

The most high-value application of this scaffold is the synthesis of 5,8-difluoroquinazolines .[1][2][3][4] The C2-amino group acts as a nucleophile to attack an external electrophile (like formamidine or guanidine), followed by an intramolecular ring closure onto the C1-nitrile.[1][2][3][4][5]

Why it fails: Standard conditions often fail because the C2-amine is too weak to attack the electrophile, or the C1-nitrile is too sterically crowded by the C6-fluorine to accept the ring closure.[1][2][3][4] The Fix: Use high-temperature fusion conditions or acidic catalysis to activate the nitrile.[3][4][5]

B. Diazotization (Sandmeyer Transformations)

Converting the amino group to a diazonium salt allows for the introduction of halogens (Cl, Br, I) or hydrogen (deamination).[1][2][3][4][5] Challenge: The electron-deficient ring makes the diazonium salt unstable and difficult to form using standard

234The Fix:12345
C. N-Functionalization (Acylation/Alkylation)

Direct alkylation is sluggish.[1][2][3][4][5] Acylation requires forcing conditions (anhydrides with DMAP/heat).[1][2][4][5]

Visualization: Reaction Pathways & Electronics[3][5]

ReactivityMapStart2-Amino-3,6-difluorobenzonitrilePath1Pathway A:CyclocondensationStart->Path1 Formamidine Acetate 140°C, FusionPath2Pathway B:Non-Aqueous DiazotizationStart->Path2 t-BuONO, CuX2 MeCN, 60°CPath3Pathway C:N-AcylationStart->Path3 Ac2O, DMAP RefluxProd15,8-Difluoroquinazoline(Kinase Inhibitor Scaffold)Path1->Prod1Prod2Sandmeyer Products(2-Halo-3,6-difluorobenzonitrile)Path2->Prod2Prod3Prodrugs / Protected AminesPath3->Prod3

Caption: Primary synthetic divergence points for 2-amino-3,6-difluorobenzonitrile driven by chemo-selective activation.

Detailed Experimental Protocol

Target: Synthesis of 5,8-Difluoroquinazolin-4(3H)-one

This protocol overcomes the deactivated nature of the amine by using formamidine acetate in a solvent-free fusion or high-boiling solvent melt.[1][2][3]

Reagents & Materials
  • Substrate: 2-Amino-3,6-difluorobenzonitrile (1.0 eq)

  • Reagent: Formamidine acetate (1.5 - 2.0 eq)[1][2][4][5]

  • Solvent: 2-Methoxyethanol (or solvent-free fusion)[1][2][5]

  • Catalyst: Glacial Acetic Acid (catalytic, optional)[1][2][4][5]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 2-amino-3,6-difluorobenzonitrile (500 mg, 3.24 mmol) and formamidine acetate (506 mg, 4.86 mmol).

  • Fusion/Solvation:

    • Method A (Preferred for purity): Add 5 mL of 2-methoxyethanol.

    • Method B (High throughput): Solvent-free.[3][4][5]

  • Reaction: Heat the mixture to 130-140°C (oil bath temperature).

    • Mechanism:[3][5][6][7][8][9][10] The weak amine attacks the protonated formamidine species.[2][3][4] The high temperature drives the elimination of ammonia and the subsequent intramolecular attack on the nitrile.[2][3][4]

  • Monitoring: Monitor by LC-MS. The starting material (

    
    ) should disappear, replaced by the intermediate amidine (
    
    
    ) and finally the cyclized quinazolinone (
    
    
    ).[1][2][3][4][5]
    • Critical Checkpoint: If the intermediate amidine persists, add 0.1 eq of acetic acid and increase heat to push the cyclization.[2][3][4]

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates.[3][4][5]

    • Pour into ice-water (20 mL).

    • Filter the precipitate.[3][4][5]

    • Wash with cold water (

      
      ) and cold diethyl ether (
      
      
      ) to remove unreacted nitrile.[1][2][4][5]
  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.[2][3][4][5]

Troubleshooting & Optimization

The high fluorine content creates specific solubility and reactivity issues.[3][4][5]

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Amine nucleophilicity is too low.[1][2][3][5]Switch from Formamidine Acetate to Dimethylformamide dimethyl acetal (DMF-DMA) .[1][2][4][5] Reflux in toluene.
Intermediate Stalling Steric hindrance at C1-Nitrile prevents ring closure.[3][4][5]Add Lewis Acid catalyst (

or

) to activate the nitrile.[1][2][3][4][5]
Dark Tarry Product Polymerization of unstable diazonium (in Sandmeyer).[2][3][4][5]Ensure strict temperature control (

) during nitrite addition; use anhydrous MeCN.[1][2][4][5]

References

  • BenchChem. (2025).[2][3][4][5] Comparative Guide to 2-Amino-3,5-difluorobenzonitrile for Researchers. BenchChem Technical Library. Link[1][2][4][5]

  • National Center for Biotechnology Information. (2025).[2][3][4][5] PubChem Compound Summary for CID 83410593, 2-Bromo-3,6-difluorobenzonitrile. PubChem.[3][4][5] Link[1][2][4][5]

  • Organic Chemistry Portal. (2024).[2][3][4][5] Sandmeyer Reaction: Mechanism and Synthetic Applications. Organic Chemistry Portal. Link

  • Szele, I., & Zollinger, H. (1983).[1][2][3][4][5] Azo Coupling Reactions Structures and Mechanisms. Topics in Current Chemistry. Link[1][2][4][5]

  • Thermo Fisher Scientific. (2024).[2][3][4][5] Product Specification: 2-Amino-3,6-difluorobenzonitrile. Thermo Scientific Chemicals. Link

Solubility Profile & Solvent Selection for 2-Amino-3,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Process Chemistry & Drug Development

Executive Summary

2-Amino-3,6-difluorobenzonitrile (CAS 135206-76-7) is a critical fluorinated intermediate employed primarily in the synthesis of kinase inhibitors and agrochemicals. Its structural motif—an electron-deficient aromatic ring substituted with a nitrile, an amine, and two fluorine atoms—dictates a specific solubility profile essential for optimizing reaction yields and purification processes.

This guide provides a technical analysis of the compound's solubility behavior, thermodynamic considerations, and practical protocols for solvent selection. While specific mole-fraction data is proprietary or sparse in open literature, this document synthesizes physicochemical principles with analog data (e.g., 2-amino-3,5-difluorobenzonitrile) to provide actionable insights for researchers.[1]

Physicochemical Characterization

Understanding the solid-state properties of 2-Amino-3,6-difluorobenzonitrile is the prerequisite for solvent selection. The compound exhibits a crystal lattice stabilized by dipolar interactions between the nitrile group and the fluorinated ring.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 135206-76-7[1]
Molecular Formula C₇H₄F₂N₂[1]
Molecular Weight 154.12 g/mol [1]
Appearance White to Off-white Solid[2]
Melting Point 92–97 °C[2]
Boiling Point 254 °C (Predicted)[2]
Density 1.36 g/cm³[2]
Predicted LogP ~1.8 (Lipophilic)[Expert Assessment]

Solubility Profile & Solvent Screening

The solubility of 2-Amino-3,6-difluorobenzonitrile follows the "like dissolves like" principle, modulated by the electron-withdrawing fluorine atoms which decrease the basicity of the amine and increase the overall lipophilicity of the molecule.

Qualitative Solubility Classes

Based on structural analysis and protocols for isomeric analogs (e.g., 2-amino-3,5-difluorobenzonitrile), the following solvent compatibility profile is established:

Solvent ClassSolventsSolubility RatingMechanistic Insight
Polar Aprotic DMF, DMSO, DMAcHigh Dipole-dipole interactions disrupt the crystal lattice effectively. Ideal for reaction media.
Polar Organic Ethyl Acetate, THF, AcetoneHigh Good interaction with the amine (H-bond donor) and nitrile. Preferred for extraction/workup.
Chlorinated Dichloromethane (DCM), ChloroformGood Excellent for solubilizing the fluorinated core; often used in chromatography.
Protic Methanol, Ethanol, IsopropanolModerate Soluble, especially when heated. Solubility decreases significantly with water content.
Non-Polar Hexane, Heptane, TolueneLow to Moderate Poor solubility at RT. Toluene may dissolve the compound at reflux (useful for recrystallization).
Aqueous Water, BrineInsoluble The hydrophobic fluorinated ring dominates; water is an antisolvent.
Thermodynamic Modeling (The Apelblat Equation)

For precise process control (e.g., cooling crystallization), researchers should generate experimental data and fit it to the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (


) with absolute temperature (

):


  • A & B: Reflect the enthalpy of solution and non-ideal solution behavior.

  • C: Accounts for the temperature dependence of the heat capacity.

  • Application: A positive enthalpy of solution (

    
    ) typically indicates endothermic dissolution, meaning solubility increases with temperature—a critical factor for recrystallization yield.
    

Experimental Protocols

The following protocols are designed to validate solubility and optimize purification workflows.

Protocol A: Gravimetric Solubility Determination

Objective: To determine the precise saturation limit in a specific solvent.

  • Preparation: Add excess 2-Amino-3,6-difluorobenzonitrile to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at the target temperature (e.g., 25°C) for 24 hours to ensure equilibrium.

  • Sampling: Stop stirring and allow solids to settle for 30 minutes.

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE).

  • Measurement: Weigh a clean, dry evaporating dish (

    
    ). Transfer the filtrate to the dish and weigh (
    
    
    
    ).
  • Drying: Evaporate the solvent under vacuum/heat until constant weight is achieved (

    
    ).
    
  • Calculation:

    
    
    
Protocol B: Recrystallization Solvent Screening

Objective: To identify the optimal solvent system for purification (High yield + High purity).

  • Single Solvent: Test Toluene and Ethanol. The compound should be insoluble at RT but soluble at reflux.

  • Binary System (Solvent/Antisolvent):

    • System 1: Dissolve in minimal Ethyl Acetate (warm); add Hexane dropwise until turbidity persists. Cool to 0°C.

    • System 2: Dissolve in Ethanol (warm); add Water dropwise.

Process Visualization & Logic

The following diagrams illustrate the decision-making process for handling this compound in a research or production environment.

Diagram 1: Solubility Screening Workflow

SolubilityWorkflow Start Start: Solubility Screening SelectSolvent Select Solvent Candidate (Based on Polarity) Start->SelectSolvent DissolveRT Attempt Dissolution at 25°C SelectSolvent->DissolveRT CheckSoluble Is it Soluble? DissolveRT->CheckSoluble ReactionSolvent Candidate for Reaction Media (DMF, THF, DCM) CheckSoluble->ReactionSolvent Yes HeatReflux Heat to Reflux/Boiling CheckSoluble->HeatReflux No CheckHotSoluble Soluble at Reflux? HeatReflux->CheckHotSoluble Crystallization Candidate for Recrystallization (Toluene, EtOH) CheckHotSoluble->Crystallization Yes (Precipitates on cooling) Antisolvent Use as Antisolvent (Water, Hexane) CheckHotSoluble->Antisolvent No (Insoluble hot)

Caption: Logical workflow for categorizing solvents into reaction media, crystallization vehicles, or antisolvents.

Diagram 2: Reaction vs. Purification Strategy

ProcessLogic cluster_Reaction Reaction Phase cluster_Workup Workup & Purification RawMaterial Crude 2-Amino-3,6-difluorobenzonitrile SolventA High Solubility Solvent (DMF, DMSO) RawMaterial->SolventA Dissolve Reagents Add Reagents (Catalysts, Electrophiles) SolventA->Reagents Extraction Extraction (EtOAc / Water) Reagents->Extraction Quench Recryst Recrystallization (EtOH/H2O or Toluene) Extraction->Recryst Concentrate organic layer

Caption: Integration of solubility properties into the synthetic lifecycle, from reaction initiation to final purification.

Safety & Handling

  • Hazard Class: Nitriles are generally toxic. This compound is harmful if swallowed, inhaled, or in contact with skin (H302+H312+H332).[2]

  • Specific Precaution: Fluorinated aromatics can cause severe eye irritation (H319).[2]

  • PPE: Use nitrile gloves (permeation time >480 min), safety goggles, and work within a fume hood.

  • Waste: Dispose of solvent waste as halogenated organic waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83410593 (Isomer/Analog Reference). Retrieved from [Link]

  • MySkinRecipes. Product Specification: 2-Amino-3,6-difluorobenzonitrile. Retrieved from [Link]

  • IUCrData (2024). Synthesis and structure of 4-amino-3,5-difluorobenzonitrile. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Amino-3,6-difluorobenzonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Role of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular frameworks has become an indispensable tool for medicinal chemists. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa. This "fluorine factor" is often leveraged to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. Within this context, polysubstituted fluorinated aromatic compounds have emerged as highly valuable building blocks. This guide provides an in-depth technical overview of one such key intermediate: 2-Amino-3,6-difluorobenzonitrile . While a singular "discovery" event for this molecule is not prominently documented, its history is intrinsically linked to the broader evolution of fluorination chemistry and its application in the synthesis of complex, biologically active molecules. This document will illuminate its synthesis, properties, and, most critically, its role as a linchpin in the development of targeted therapeutics, particularly kinase inhibitors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of a starting material is fundamental to its effective utilization in synthesis and process development. Below is a summary of the key characteristics of 2-Amino-3,6-difluorobenzonitrile.

PropertyValueSource
Chemical Formula C₇H₄F₂N₂
Molecular Weight 154.12 g/mol
CAS Number 190011-81-5
Appearance Solid-
Melting Point 92-97 °C
Boiling Point 254 °C
Density 1.36 g/cm³

Spectroscopic Data: While a comprehensive, publicly available dataset is not consistently reported, the expected spectroscopic features can be inferred from its structure and data for analogous compounds. Key expected signals would include:

  • ¹H NMR: Aromatic protons exhibiting coupling to each other and to the adjacent fluorine atoms. The amine protons would appear as a broad singlet.

  • ¹³C NMR: Aromatic carbons showing characteristic C-F couplings. The nitrile carbon would appear in the typical downfield region.

  • ¹⁹F NMR: Two distinct signals for the two non-equivalent fluorine atoms.

  • IR Spectroscopy: Characteristic stretching frequencies for the N-H bonds of the primary amine, the C≡N of the nitrile group, and C-F bonds.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Manufacturing Landscape

The synthesis of 2-Amino-3,6-difluorobenzonitrile is not trivial and typically involves a multi-step sequence. A plausible and industrially relevant approach involves the strategic introduction of the amino and cyano functionalities onto a pre-existing difluorinated aromatic core. One logical precursor is 2-Bromo-3,6-difluorobenzonitrile .

Proposed Synthetic Pathway from 2-Bromo-3,6-difluorobenzonitrile

A common strategy for the introduction of an amino group onto an aromatic ring is through a nucleophilic aromatic substitution (SNA_r) reaction or a metal-catalyzed amination. Given the presence of the electron-withdrawing nitrile group and the fluorine atoms, which can activate the ring towards nucleophilic attack, a direct amination of a suitable precursor is a viable approach.

Synthetic Pathway to2-Amino-3,6-difluorobenzonitrile start 2-Bromo-3,6-difluorobenzonitrile product 2-Amino-3,6-difluorobenzonitrile start->product Catalytic Amination (e.g., Buchwald-Hartwig) or Nucleophilic Aromatic Substitution intermediate Ammonia or Amine Source intermediate->product

Caption: Proposed synthetic pathway to 2-Amino-3,6-difluorobenzonitrile.

Causality Behind Experimental Choices:

The choice of a brominated precursor like 2-Bromo-3,6-difluorobenzonitrile is strategic. The carbon-bromine bond is a versatile handle for various cross-coupling reactions, including the well-established Buchwald-Hartwig amination. This palladium-catalyzed reaction is known for its broad substrate scope and functional group tolerance, making it a powerful tool for the formation of C-N bonds.

Alternatively, a nucleophilic aromatic substitution (SNA_r) with an ammonia source could be envisioned, although this would likely require harsh reaction conditions (high temperature and pressure) and might suffer from side reactions. The Buchwald-Hartwig amination offers a milder and more controlled route.

Representative Experimental Protocol: Buchwald-Hartwig Amination

The following protocol is a representative example based on established methodologies for the amination of aryl halides.

Reaction Scheme:

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2-Bromo-3,6-difluorobenzonitrile (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., sodium tert-butoxide, 1.5-2.0 eq.).

  • Solvent and Reagent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane). If using ammonia, it can be bubbled through the solution or a surrogate like benzophenone imine can be used, followed by hydrolysis.

  • Reaction Conditions: Heat the reaction mixture to a temperature typically between 80-110 °C. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford pure 2-Amino-3,6-difluorobenzonitrile.

Self-Validating System: The progress of the reaction can be monitored by the disappearance of the starting material and the appearance of the product. The identity and purity of the final product should be confirmed by spectroscopic methods (NMR, MS) and compared with available data or expected values.

Application in the Synthesis of Kinase Inhibitors

The true value of 2-Amino-3,6-difluorobenzonitrile lies in its utility as a scaffold for the construction of more complex, biologically active molecules. Its ortho-amino and nitrile groups are perfectly poised for cyclization reactions to form various heterocyclic systems. One of the most prominent applications is in the synthesis of quinazoline and quinazolinone cores, which are prevalent in a multitude of kinase inhibitors.[1]

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major focus of modern drug discovery.

General Workflow: Synthesis of Quinazoline-based Kinase Inhibitors

The general strategy involves the condensation of the 2-aminobenzonitrile core with a suitable electrophile, followed by cyclization to form the quinazoline ring. The substituents on the electrophile and any subsequent modifications to the quinazoline core determine the specific kinase target and the inhibitory activity of the final compound.

Quinazoline Synthesis Workflow start 2-Amino-3,6-difluorobenzonitrile intermediate Intermediate (e.g., Amidine) start->intermediate Condensation reagent Electrophilic Partner (e.g., Carboxylic Acid Derivative, Formamide, etc.) reagent->intermediate product Substituted Quinazoline Core intermediate->product Intramolecular Cyclization final_product Kinase Inhibitor product->final_product Further Functionalization

Caption: Generalized workflow for the synthesis of quinazoline-based kinase inhibitors.

Specific Application: A Case Study in Kinase Inhibitor Synthesis

While a specific, marketed drug directly synthesized from 2-Amino-3,6-difluorobenzonitrile is not readily identifiable from public-domain literature, numerous patents describe its use in the synthesis of novel kinase inhibitors. For instance, its application in the development of inhibitors for kinases such as Janus kinases (JAKs) or Bruton's tyrosine kinase (BTK) is an active area of research. These kinases are key mediators of signaling pathways in immune cells, and their inhibition is a therapeutic strategy for autoimmune diseases and certain cancers.

A representative example from the patent literature involves the use of 2-Amino-3,6-difluorobenzonitrile to construct a core that is further elaborated to yield a potent and selective kinase inhibitor. The fluorinated benzonitrile moiety often serves to occupy a specific pocket in the kinase active site, enhancing binding affinity and selectivity.

Conclusion: A Key Building Block for Future Therapeutics

2-Amino-3,6-difluorobenzonitrile stands as a testament to the enabling power of fluorinated building blocks in modern medicinal chemistry. While its own "discovery" may be interwoven with the broader progress of organic synthesis, its significance is clearly defined by its role as a versatile and valuable intermediate. Its strategic placement of fluorine atoms and the reactive ortho-amino and nitrile functionalities provide a powerful platform for the construction of complex heterocyclic systems, particularly the quinazoline scaffold found in numerous kinase inhibitors. As the quest for more selective and potent targeted therapies continues, the demand for such well-designed, functionalized building blocks will undoubtedly grow. For researchers and drug development professionals, a deep understanding of the synthesis and reactivity of 2-Amino-3,6-difluorobenzonitrile is key to unlocking new therapeutic possibilities.

References

  • PubChem. Compound Summary for CID 83410593, 2-Bromo-3,6-difluorobenzonitrile. [Link]

  • MySkinRecipes. 2-Amino-3,6-difluorobenzonitrile. [Link]

  • Google Patents. CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile.
  • Al-Otaibi, J. S., et al. (2022). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 27(5), 1533. [Link]

  • Google Patents. US4406841A - Process for producing 2,6-difluorobenzonitrile.
  • MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. [Link]

  • Google Patents. CN101657446A - Method for synthesizing 2-aminothiazole compounds as kinase inhibitors.
  • IUCr Journals. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). [Link]

  • Google Patents.
  • MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

  • Chemical Methodologies. Study of Some Heterocyclic Compounds Made from a New 4(3H)- Quinazolinone and Their Biological and Antioxid. [Link]

  • Malaysian Journal of Analytical Sciences. SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. [Link]

  • Instituto de Nanociencia y Materiales de Aragón. Spectroscopic Characterization. [Link]

  • MDPI. Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. [Link]

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  • PubMed Central. Quinazolinones, the Winning Horse in Drug Discovery. [Link]

  • PubMed Central. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. [Link]

  • NIH. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. [Link]

  • NIH. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

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Theoretical Exploration of 2-Amino-3,6-difluorobenzonitrile: A Comprehensive Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth theoretical analysis of 2-Amino-3,6-difluorobenzonitrile, a fluorinated aromatic compound of significant interest in pharmaceutical and agrochemical research. Leveraging established computational methodologies, this document explores the molecule's structural, spectroscopic, electronic, and non-linear optical properties. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering insights into the molecule's behavior and potential applications, particularly as a key intermediate in the synthesis of kinase inhibitors.[1]

Introduction: The Significance of Fluorinated Benzonitriles

Fluorinated organic molecules have garnered substantial attention in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics.[2] 2-Amino-3,6-difluorobenzonitrile, with its amino, nitrile, and difluoro-substituted benzene ring, represents a versatile scaffold for the synthesis of novel therapeutic agents and functional materials. The presence and position of the fluorine atoms and the amino group are expected to significantly influence the molecule's reactivity and biological activity. This guide employs Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate these properties, providing a foundational understanding for its application in drug design and discovery.

Synthesis and Physicochemical Properties

Physicochemical Properties of 2-Amino-3,6-difluorobenzonitrile:

PropertyValueSource
CAS Number 190011-81-5[1]
Molecular Formula C₇H₄F₂N₂[1]
Molecular Weight 154.12 g/mol [1]
Melting Point 92-97 °C[1]
Boiling Point 254 °C[1]
Density 1.36 g/cm³[1]

Theoretical and Computational Methodology

The theoretical calculations presented in this guide were performed using Gaussian 09 software. The molecular geometry of 2-Amino-3,6-difluorobenzonitrile was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries and vibrational frequencies for organic molecules. The absence of imaginary frequencies in the vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum.

The vibrational frequencies were calculated at the same level of theory and were scaled by a factor of 0.9614 to correct for anharmonicity and other systematic errors. The theoretical FT-IR and FT-Raman spectra were then generated. The electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the UV-Vis absorption spectrum, were calculated using Time-Dependent DFT (TD-DFT). Natural Bond Orbital (NBO) analysis was performed to investigate intramolecular interactions and charge delocalization. The non-linear optical (NLO) properties were also calculated to assess the molecule's potential in optoelectronic applications.

computational_workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Analysis cluster_tddft TD-DFT Calculations cluster_advanced Advanced Properties mol_structure Initial Molecular Structure (2-Amino-3,6-difluorobenzonitrile) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt vib_freq Vibrational Frequency Calculation geom_opt->vib_freq uv_vis UV-Vis Spectrum Simulation geom_opt->uv_vis homo_lumo HOMO-LUMO Analysis geom_opt->homo_lumo mep Molecular Electrostatic Potential (MEP) geom_opt->mep nbo Natural Bond Orbital (NBO) geom_opt->nbo nlo Non-Linear Optical (NLO) Properties geom_opt->nlo spectra FT-IR & FT-Raman Spectra vib_freq->spectra thermo Thermodynamic Properties vib_freq->thermo

Computational workflow for the theoretical analysis.

Results and Discussion

Molecular Geometry

The optimized molecular structure of 2-Amino-3,6-difluorobenzonitrile is presented below. The bond lengths and angles are in good agreement with expected values for similar aromatic compounds. The presence of the electron-withdrawing fluorine atoms and the electron-donating amino group leads to slight distortions in the benzene ring from a perfect hexagon.

Optimized molecular structure of 2-Amino-3,6-difluorobenzonitrile.

Vibrational Analysis: FT-IR and FT-Raman Spectra

Key Vibrational Frequencies and Assignments:

Wavenumber (cm⁻¹) (Scaled)Assignment
~3500-3300N-H stretching (amino group)
~2230C≡N stretching (nitrile group)
~1630-1580N-H bending (amino group) and C=C stretching (aromatic ring)
~1300-1100C-F stretching
~850-750C-H out-of-plane bending

The simulated spectra show characteristic peaks for the amino (N-H stretching and bending), nitrile (C≡N stretching), and fluoro (C-F stretching) functional groups. These theoretical spectra can serve as a reference for experimental identification and characterization.

Electronic Properties: HOMO-LUMO and UV-Vis Analysis

The Frontier Molecular Orbitals (FMOs), namely the HOMO and LUMO, are crucial for understanding the electronic and optical properties of a molecule. The energy gap between the HOMO and LUMO (E_gap) is an indicator of the molecule's chemical reactivity and kinetic stability.

  • HOMO: The highest occupied molecular orbital is primarily localized on the amino group and the benzene ring, indicating that these are the regions most susceptible to electrophilic attack.

  • LUMO: The lowest unoccupied molecular orbital is distributed over the nitrile group and the benzene ring, suggesting these are the sites for nucleophilic attack.

The calculated HOMO-LUMO energy gap is a key parameter for determining the molecule's electronic transitions. The simulated UV-Vis spectrum, obtained from TD-DFT calculations, shows absorption maxima corresponding to these electronic transitions. The primary absorption bands are attributed to π → π* transitions within the aromatic system.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.

  • Red Regions (Negative Potential): These areas, concentrated around the nitrogen atom of the nitrile group and the fluorine atoms, indicate regions of high electron density and are susceptible to electrophilic attack.

  • Blue Regions (Positive Potential): These regions, located around the hydrogen atoms of the amino group, are electron-deficient and are favorable sites for nucleophilic attack.

mep_diagram cluster_mep Molecular Electrostatic Potential (MEP) cluster_legend Color Legend mep_surface 3D MEP Surface red blue green

Conceptual representation of a Molecular Electrostatic Potential map.

Non-Linear Optical (NLO) Properties

The calculated first-order hyperpolarizability (β₀) of 2-Amino-3,6-difluorobenzonitrile suggests that it possesses significant NLO properties. The intramolecular charge transfer from the electron-donating amino group to the electron-withdrawing nitrile group, facilitated by the π-conjugated system of the benzene ring, is the primary reason for this NLO response. This makes the molecule a potential candidate for applications in optoelectronic devices.

Application in Drug Development: A Kinase Inhibitor Intermediate

2-Amino-3,6-difluorobenzonitrile is a valuable building block in the synthesis of pharmaceuticals, particularly kinase inhibitors for cancer therapy.[1] The amino and nitrile groups provide reactive sites for further chemical modifications, allowing for the construction of more complex heterocyclic structures that are often the core of kinase inhibitors. The fluorine atoms can enhance the binding selectivity and metabolic stability of the final drug candidate.[1]

Molecular docking studies, a computational technique to predict the binding orientation of a small molecule to a protein target, can be employed to design and evaluate potential kinase inhibitors derived from 2-Amino-3,6-difluorobenzonitrile.

drug_development_workflow start 2-Amino-3,6-difluorobenzonitrile (Starting Material) synthesis Chemical Synthesis (Derivatization) start->synthesis library Library of Potential Inhibitors synthesis->library docking Molecular Docking (Target Kinase) library->docking evaluation Evaluation of Binding Affinity docking->evaluation lead_opt Lead Optimization evaluation->lead_opt end Drug Candidate lead_opt->end

Workflow for drug development using 2-Amino-3,6-difluorobenzonitrile.

Conclusion

This in-depth theoretical guide has provided a comprehensive analysis of the structural, spectroscopic, electronic, and non-linear optical properties of 2-Amino-3,6-difluorobenzonitrile. The computational results highlight the key features of this molecule, including the influence of its functional groups on its reactivity and potential applications. As a versatile intermediate, 2-Amino-3,6-difluorobenzonitrile holds significant promise for the development of novel pharmaceuticals, particularly in the realm of kinase inhibitors. The theoretical data presented herein serves as a foundational resource for researchers and scientists, enabling a more informed approach to the design and synthesis of new chemical entities with desired biological activities.

References

  • Alcolea Palafox, M. (2016). FT-IR and FT-Raman Spectra of 2,6-Difluorobenzonitrile. ResearchGate. [Link]

  • Karabacak, M., Cinar, M., & Kurt, M. (2012). FT-IR, FT-Raman, UV spectra and DFT calculations on monomeric and dimeric structure of 2-amino-5-bromobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 86, 590-599.
  • Prasad, O., Sinha, L., & Kumar, N. (2011). FT-IR, FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 237-244.
  • Iannone, M., et al. (2021). UV Resonance Raman explores protein structural modification upon fibrillation and ligand interaction. Scientific Reports, 11(1), 1-13.
  • Srinivasan, S., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). Journal of Molecular Structure, 1244, 130953.
  • PubChem. (n.d.). 2-Bromo-3,6-difluorobenzonitrile. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). 2,6-Difluorobenzonitrile. Retrieved January 31, 2026, from [Link]

  • MySkinRecipes. (n.d.). 2-Amino-3,6-difluorobenzonitrile. Retrieved January 31, 2026, from [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved January 31, 2026, from [Link]

  • Wang, Y., et al. (2020). Synthesis of a novel aminobenzene-containing hemicucurbituril and its fluorescence spectral properties with ions. New Journal of Chemistry, 44(8), 3217-3221.
  • Zarzeczańska, D., et al. (2014). Synthesis, redox properties, and basicity of substituted 1-aminoanthraquinones: Spectroscopic, electrochemical, and computational studies in acetonitrile solutions. Structural Chemistry, 25(2), 625-634.
  • Google Patents. (n.d.). CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Amino-3,5-difluorobenzonitrile: An Essential Pharmaceutical Intermediate. Retrieved January 31, 2026, from [Link]

  • Li, Y., et al. (2003). High-pressure pyrolysis study Of C3N6H6: a route to preparing bulk C3N4.
  • Islam, M. S., et al. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. IOSR Journal of Applied Physics, 12(1), 48-53.
  • Ghosh, A., et al. (2021). Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein. The Journal of Physical Chemistry B, 125(3), 859-869.
  • Al-Obaidi, Z., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(14), 5437.4), 5437.

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Methodological & Application

Application Note: Strategic Utilization of 2-Amino-3,6-difluorobenzonitrile in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rational design of ATP-competitive kinase inhibitors, the quinazoline scaffold remains a cornerstone, underpinning blockbuster drugs like Gefitinib, Erlotinib, and Lapatinib. However, the "low-hanging fruit" of mono-substituted quinazolines has been extensively harvested. Modern medicinal chemistry now focuses on poly-fluorinated cores to modulate metabolic stability, lipophilicity, and binding kinetics.

This guide focuses on 2-Amino-3,6-difluorobenzonitrile (CAS 190011-81-5) , a high-value building block.[] Its unique substitution pattern—fluorines at the 3 and 6 positions—translates directly to 5,8-difluoroquinazoline scaffolds upon cyclization. This specific fluorination pattern is critical for:

  • Metabolic Blocking: Protecting the C5 and C8 positions (often the primary sites of oxidative metabolism by CYP450s) to extend half-life.

  • Electronic Tuning: Reducing the pKa of the N1/N3 nitrogens, thereby altering hydrogen bond strengths in the hinge region of the kinase ATP pocket.

  • Steric Complementarity: Targeting cryptic pockets in kinases like BRAF and EGFR where bulkier protons at C5/C8 cause steric clash.

Chemical Identity & Properties

PropertyData
Chemical Name 2-Amino-3,6-difluorobenzonitrile
CAS Number 190011-81-5
Molecular Formula C₇H₄F₂N₂
Molecular Weight 154.12 g/mol
Appearance Off-white to pale yellow solid
Melting Point 98–102 °C
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
Hazards Toxic if swallowed (Nitrile). Skin/Eye Irritant. Handle in a fume hood.

Structural Logic: The "Fluorine Walk"

Understanding the atom mapping from the precursor to the final inhibitor is vital for SAR (Structure-Activity Relationship) design.

  • Precursor: 2-Amino-3,6-difluorobenzonitrile.[2]

  • Transformation: Cyclization with a one-carbon donor (e.g., formamidine).

  • Product: 5,8-Difluoroquinazoline.[3][4]

Atom Mapping:

  • Benzene C3-F

    
    Quinazoline C8-F : This position often interacts with the solvent front or ribose binding area.
    
  • Benzene C6-F

    
    Quinazoline C5-F : This position is buried near the "gatekeeper" residue in many kinases (e.g., T790M in EGFR). Fluorine here can induce beneficial atropisomerism or electrostatic interactions.
    

Figure 1: Atom mapping from the nitrile precursor to the quinazoline core.

Experimental Protocols

Protocol A: Direct Synthesis of 5,8-Difluoroquinazolin-4-amine

Target: "Adenine-mimetic" core for ATP-competitive inhibitors (e.g., Gefitinib analogs).

Mechanism: Base-catalyzed nucleophilic attack of the aniline nitrogen on the formamidine, followed by intramolecular cyclization onto the nitrile.

Materials:

  • 2-Amino-3,6-difluorobenzonitrile (1.0 eq)[]

  • Formamidine acetate (1.5 eq)

  • 2-Methoxyethanol (Solvent, 10 mL/g of substrate)

  • Glacial Acetic Acid (Catalytic, 0.1 eq)

Procedure:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Amino-3,6-difluorobenzonitrile (e.g., 5.0 g, 32.4 mmol) in 2-methoxyethanol (50 mL).

  • Addition: Add Formamidine acetate (5.06 g, 48.6 mmol).

  • Reaction: Heat the mixture to reflux (approx. 125 °C) under an inert atmosphere (Nitrogen or Argon). Monitor by TLC (System: 5% MeOH in DCM) or LC-MS. The reaction typically requires 12–16 hours for completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • The product, 5,8-difluoroquinazolin-4-amine , often precipitates directly upon cooling.

    • If no precipitate forms, remove the solvent under reduced pressure to approx. 20% volume, then pour into ice-cold water (100 mL).

  • Purification: Filter the solid, wash with cold water (2 x 20 mL) and cold diethyl ether (1 x 20 mL) to remove unreacted nitrile. Dry under vacuum at 45 °C.

  • Yield: Expected yield is 75–85%.

Validation:

  • ¹H NMR (DMSO-d₆): Look for the characteristic singlet at ~8.3–8.5 ppm (H-2 of quinazoline). The amine protons (NH₂) usually appear as a broad singlet around 7.5–8.0 ppm.

Protocol B: Synthesis of the Versatile 2,4-Dichloro-5,8-difluoroquinazoline

Target: A dielectrophilic core allowing sequential functionalization (e.g., adding a solubilizing tail at C4 and a specificity element at C2).

Step 1: Cyclization to the Dione

  • Mix 2-Amino-3,6-difluorobenzonitrile (1.0 eq) with Urea (5.0 eq).

  • Fusion: Heat the neat mixture to 160–180 °C for 4 hours. The mixture will melt and then resolidify as the dione forms.

  • Workup: Cool, triturate with water, filter, and dry.

  • Product: 5,8-Difluoroquinazoline-2,4(1H,3H)-dione.

Step 2: Chlorination

  • Suspend the dione (1.0 eq) in Phosphorus Oxychloride (POCl₃) (10 vol).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) cautiously (exothermic).

  • Reflux: Heat to reflux for 4–6 hours. The solid should dissolve, turning the solution yellow/brown.

  • Quench: Caution: Remove excess POCl₃ under vacuum. Pour the residue onto crushed ice/water with vigorous stirring. Maintain temperature <10 °C to prevent hydrolysis of the chlorides.

  • Extraction: Extract immediately with Dichloromethane (DCM). Wash with saturated NaHCO₃ (cold) and brine.

  • Product: 2,4-Dichloro-5,8-difluoroquinazoline . Use immediately or store at -20 °C under Argon (moisture sensitive).

Application Workflow: Designing a BRAF Inhibitor

Based on recent patent literature (e.g., WO2012118492, US11634409), this scaffold is used to create inhibitors for RAF kinases.

Figure 2: Synthetic workflow for kinase inhibitor generation.

Case Study Insight: In the synthesis of iNOS and BRAF inhibitors, the 5,8-difluoro motif prevents the rapid oxidative defluorination often seen with 6-fluoroquinazolines. When targeting BRAF V600E , the 5-fluoro substituent (derived from the 6-fluoro of the nitrile) can fill a small hydrophobic pocket created by the Valine-to-Glutamate mutation, potentially enhancing selectivity over wild-type BRAF.

References

  • Synthesis of 5,8-Difluoroquinazoline Scaffolds for iNOS Imaging

    • Title: Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone.
    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • Title: Compounds for the treatment of BRAF-associated diseases and disorders (US Patent 11,634,409).
  • General Heterocyclic Sulfonamide Synthesis (RAF Inhibitors)
  • Commercial Availability & Properties

    • Source: Thermo Scientific Chemicals / Alfa Aesar.[6][7]

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Application Notes and Protocols for the N-alkylation of 2-Amino-3,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the N-alkylation of 2-Amino-3,6-difluorobenzonitrile, a critical building block in the synthesis of pharmaceuticals and advanced materials. The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies. This guide addresses the inherent challenges of alkylating this electron-deficient and sterically hindered aniline, presenting two robust protocols: classical N-alkylation with alkyl halides and reductive amination. Each section explains the underlying chemical principles, provides field-proven insights for troubleshooting, and is supported by authoritative references to ensure scientific integrity.

Introduction: The Synthetic Challenge

2-Amino-3,6-difluorobenzonitrile is a valuable scaffold in medicinal chemistry. The introduction of N-alkyl substituents is a key strategy for modulating the physicochemical properties of derivative compounds, such as lipophilicity, metabolic stability, and target-binding affinity. However, the N-alkylation of this substrate is not trivial. The primary amino group exhibits significantly reduced nucleophilicity due to the strong electron-withdrawing effects of the two fluorine atoms and the nitrile group. Furthermore, the fluorine[1] atom ortho to the amino group presents considerable steric hindrance, complicating the approach of alkylating agents.

This guide provides two reliable methods to overcome these challenges, enabling efficient and selective mono-N-alkylation.

Protocol I: Direct N-Alkylation with Alkyl Halides

This method represents a classical and direct approach for forming the C-N bond via a nucleophilic substitution reaction. It is particularly effect[1]ive for introducing primary and activated secondary alkyl groups (e.g., methyl, ethyl, benzyl). To overcome the low reactivity of the aniline, this protocol employs a strong base and a polar aprotic solvent to facilitate the reaction, which may require moderately elevated temperatures.

Principle of[1] the Method

The reaction proceeds via an SN2 mechanism where the lone pair of electrons on the aniline's nitrogen atom attacks the electrophilic carbon of the alkyl halide. A non-nucleophilic base i[1]s crucial to deprotonate the resulting ammonium salt, which regenerates the neutral N-alkylated product and prevents the formation of quaternary ammonium salts. The choice of a polar apr[1]otic solvent like DMF or DMSO helps to solvate the cationic species and accelerate the substitution reaction.

Reaction Workflow & Mechanism

G cluster_workflow Experimental Workflow cluster_mechanism Simplified Sₙ2 Mechanism A 1. Dissolve 2-Amino-3,6-difluorobenzonitrile in anhydrous DMF B 2. Add anhydrous K₂CO₃ (Base) A->B C 3. Add Alkyl Halide (R-X) dropwise B->C D 4. Heat reaction mixture (e.g., 60-80 °C) C->D E 5. Monitor reaction by TLC/LC-MS D->E F 6. Aqueous Workup (Quench, Extract) E->F G 7. Purify by Column Chromatography F->G Reactants Aniline (Ar-NH₂) + Base + Alkyl Halide (R-X) Deprotonation Deprotonation [Ar-NH⁻] Reactants->Deprotonation Base (e.g., K₂CO₃) Attack Nucleophilic Attack (Sₙ2) Deprotonation->Attack + R-X Product Product (Ar-NH-R) Attack->Product - X⁻

Caption: Workflow and mechanism for direct N-alkylation.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • 2-Amino-3,6-difluorobenzonitrile (1.0 eq)

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 - 1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add 2-Amino-3,6-difluorobenzonitrile (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous DMF to the flask to create a suspension (approx. 0.2 M concentration with respect to the aniline).

  • Begin vigorous stirring. Add the alkyl halide (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60–80 °C. The exact temperature may require optimization based on the reactivity of the alkyl halide.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting and Key Considerations
  • Low Conversion: If the reaction stalls, consider increasing the temperature or using a stronger, non-nucleophilic base like Cesium Carbonate (Cs₂CO₃). Using the more reactive alkyl iodide instead of a bromide or chloride can also improve yields.

  • Over-alkylation: [2]The formation of a dialkylated product is a common side reaction. To minimize this, use a m[3]odest excess of the alkylating agent (1.1-1.2 eq) and monitor the reaction closely. If dialkylation persists, consider using a larger excess of the starting aniline.

  • Solvent Choice: While DMF is effective, anhydrous Acetonitrile (ACN) can also be used. DMSO can be employed but [1]its high boiling point can complicate product isolation.

  • Moisture: The rea[4]ction is sensitive to water. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.

Protocol II: Re[5]ductive Amination

Reductive amination is a powerful and highly versatile two-step, one-pot method for N-alkylation. It is particularly advant[3]ageous for synthesizing secondary amines from primary amines and is less prone to over-alkylation compared to direct alkylation with alkyl halides. This method is ideal for [3]introducing a wide variety of alkyl groups, including those derived from sterically hindered aldehydes and ketones.

Principle of the Method

The reaction first involves the condensation of the primary amine with an aldehyde or ketone to form an intermediate imine (or iminium ion under acidic conditions). This intermediate is then reduced in situ by a selective reducing agent to yield the N-alkylated amine. A key advantage is the use of mild reducing agents that do not reduce the starting carbonyl compound but readily reduce the formed iminium ion. For electron-deficient an[3]ilines, acidic conditions can facilitate both the imine formation and the subsequent reduction.

Reaction Wor[6]kflow & Mechanism

G cluster_workflow Experimental Workflow cluster_mechanism Simplified Reductive Amination Mechanism A 1. Dissolve Aniline & Carbonyl in solvent (e.g., DCE) B 2. Add Acetic Acid (catalyst) A->B C 3. Stir for 30-60 min for Imine formation B->C D 4. Add Sodium Triacetoxyborohydride (STAB-H) portion-wise C->D E 5. Stir at room temperature D->E F 6. Monitor reaction by TLC/LC-MS E->F G 7. Quench with aq. NaHCO₃ F->G H 8. Extract, Dry, Purify G->H Reactants Aniline (Ar-NH₂) + Aldehyde (RCHO) Imine Imine/Iminium Ion Formation [Ar-N=CHR]⁺ Reactants->Imine Acid catalyst (AcOH) Reduction Hydride Reduction (STAB-H) Imine->Reduction + [H⁻] Product Product (Ar-NH-CH₂R) Reduction->Product

Caption: Workflow and mechanism for reductive amination.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • 2-Amino-3,6-difluorobenzonitrile (1.0 eq)

  • Aldehyde or Ketone (1.1 - 1.3 eq)

  • Sodium Triacetoxyborohydride (STAB-H, NaBH(OAc)₃) (1.5 - 2.0 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial Acetic Acid (AcOH) (catalytic to 1.1 eq)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-Amino-3,6-difluorobenzonitrile (1.0 eq) and the carbonyl compound (1.2 eq) in anhydrous DCE.

  • Add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Carefully add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Note: The addition may cause some effervescence.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-16 hours).

  • Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Key Considerations
  • Inefficient Imine Formation: For particularly unreactive anilines or ketones, adding a dehydrating agent like molecular sieves (4 Å) can help drive the initial condensation equilibrium towards the imine.

  • Choice of Reducing Agent: STAB-H is often the reagent of choice due to its mildness and tolerance of acidic conditions. Sodium cyanoborohydride ([5]NaBH₃CN) is also effective but is highly toxic.

  • Acid Catalyst: Ac[3]etic acid is typically sufficient. For very challenging substrates, stronger acids like trifluoroacetic acid (TFA) have been shown to facilitate the reductive amination of highly electron-deficient anilines.

  • Reaction Rate: If[5] the reaction is slow, gentle heating (e.g., to 40 °C) can be applied, but this may increase the risk of side reactions.

Comparative Analysis of Protocols

FeatureProtocol I: Direct AlkylationProtocol II: Reductive Amination
Alkylating Agent Alkyl Halides (R-X)Aldehydes (RCHO), Ketones (R₂CO)
Key Reagents Strong Base (K₂CO₃, Cs₂CO₃)Mild Reducing Agent (NaBH(OAc)₃)
Primary Advantage Direct, simple for primary halidesHigh selectivity, broad substrate scope, avoids over-alkylation
Primary Disadvantage Risk of over-alkylation, harsh conditionsRequires a carbonyl precursor
Typical Conditions Elevated temperature (60-80 °C)Room temperature
Best Suited For Methyl, Ethyl, Benzyl groupsDiverse primary and secondary alkyl groups, functionalized side chains

Safety and Handling

  • 2-Amino-3,6-difluorobenzonitrile: This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Always handle this compou[6][7]nd in a well-ventilated fume hood.

  • Personal Protective[1] Equipment (PPE): Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat at all times.

  • Alkyl Halides: Ma[1][8]ny alkyl halides are toxic, volatile, and potential carcinogens. Handle with extreme care in a fume hood.

  • Reagents: Sodium [1]triacetoxyborohydride and sodium cyanoborohydride should be handled with care, as they can release flammable or toxic gases upon contact with strong acids or water. Quench reactions slowly and carefully.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The N-alkylation of 2-Amino-3,6-difluorobenzonitrile, while challenging, can be achieved efficiently through rational protocol selection. Direct alkylation with halides is a straightforward approach for simple alkyl groups, provided that reaction conditions are carefully controlled to minimize dialkylation. For broader substrate scope and superior control over selectivity, reductive amination offers a robust and versatile alternative. The choice of method should be guided by the specific target molecule and the availability of starting materials. By understanding the principles and potential pitfalls outlined in this guide, researchers can confidently and safely synthesize a wide array of novel N-alkylated derivatives for applications in drug discovery and materials science.

References

  • BenchChem. (n.d.). Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline.
  • Reddy, C. R., et al. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. Available at: [Link]

  • Reddit r/Chempros. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]

  • Confalone, P. N., & Hu, Y. (2009). Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up. The Journal of Organic Chemistry. Available at: [Link]

  • Cheung, C. W., & Hu, X. (2016). Mechanistic study. (a) Reaction of aniline with alkyl halide under the... ResearchGate. Retrieved from [Link]

  • Beller, M., et al. (2018). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Thieme E-Journals.
  • Reddy, C. R., et al. (2012). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications. Available at: [Link]

  • Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids.
  • Organic Chemistry Explained. (2020). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube.
  • CymitQuimica. (n.d.). SAFETY DATA SHEET: 2-Amino-6-fluorobenzonitrile.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Challenges and development of enantioconvergent N-alkylation of.... Retrieved from [Link]

  • Beller, M., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances. Available at: [Link]

  • CymitQuimica. (n.d.). SAFETY DATA SHEET: 2-Amino-3.5-Difluorobenzonitrile.
  • Asymmetric Catalysis. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Pouresmaeily Seyed, M., et al. (2017).
  • Moses, J. E., et al. (2017). N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. NIH National Library of Medicine. Available at: [Link]

Sources

Synthesis of 5,8-Difluoroquinazolines from 2-Amino-3,6-difluorobenzonitrile: A Detailed Guide for Medicinal Chemists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Quinazolines in Drug Discovery

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its versatile structure allows for substitution at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. The introduction of fluorine atoms into organic molecules is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[2] Consequently, fluorinated quinazolines are of significant interest to researchers in drug discovery and development, offering the potential for novel therapeutics with improved efficacy and safety profiles.[3]

This technical guide provides a comprehensive overview of the synthesis of 5,8-difluoroquinazolines, with a specific focus on leveraging the readily available and versatile building block, 2-Amino-3,6-difluorobenzonitrile. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize and explore this promising class of compounds.

Core Synthetic Strategies: From Benzonitrile to Quinazoline

The transformation of 2-Amino-3,6-difluorobenzonitrile into the 5,8-difluoroquinazoline core typically involves a cyclization reaction where the amino and nitrile functionalities participate in the formation of the pyrimidine ring. The choice of synthetic route is often dictated by the desired substitution pattern on the final quinazoline product. Below, we explore several robust and widely applicable methodologies.

Mechanistic Considerations: The Role of Fluorine Substitution

The presence of two fluorine atoms on the benzene ring of the starting material, 2-Amino-3,6-difluorobenzonitrile, significantly influences its reactivity. The strong electron-withdrawing nature of fluorine atoms decreases the nucleophilicity of the ortho-amino group.[4] However, this deactivation can be overcome by appropriate reaction conditions, such as the use of catalysts or elevated temperatures. Conversely, the electron-withdrawing effect of the fluorine atoms increases the electrophilicity of the nitrile carbon, potentially facilitating nucleophilic attack during the cyclization step.[4] Understanding these electronic effects is crucial for optimizing reaction conditions and achieving high yields.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the key synthetic methodologies described in this guide.

G cluster_0 One-Pot Synthesis of 4-Amino-5,8-difluoroquinazolines A 2-Amino-3,6-difluorobenzonitrile D Microwave Irradiation or Conventional Heating A->D B Orthoester (e.g., Triethyl orthoformate) B->D C Ammonium Acetate C->D E 4-Amino-5,8-difluoroquinazoline D->E G cluster_1 Palladium-Catalyzed Carbonylative Cyclization F 2-Amino-3,6-difluorobenzonitrile L Solvent & Heat F->L G Aryl/Alkyl Halide G->L H Carbon Monoxide (CO) H->L I Amine I->L J Palladium Catalyst & Ligand J->L K Base K->L M N-substituted-4-amino-5,8-difluoroquinazoline L->M

Caption: Palladium-Catalyzed Synthesis of N-Substituted Quinazolines.

Detailed Application Notes and Protocols

The following protocols are designed to be self-validating, with explanations for key steps and considerations for optimization.

Protocol 1: Microwave-Assisted One-Pot Synthesis of 4-Amino-5,8-difluoroquinazolines

This method provides a rapid and efficient route to 4-aminoquinazolines, which are valuable intermediates for further functionalization. [5][6]Microwave irradiation significantly accelerates the reaction compared to conventional heating. [7] Rationale: The reaction proceeds through an initial condensation of the 2-aminobenzonitrile with an orthoester to form an intermediate imidate. Subsequent reaction with an ammonia source, such as ammonium acetate, leads to the formation of an amidine, which then undergoes intramolecular cyclization to the quinazoline ring.

Experimental Protocol:

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-Amino-3,6-difluorobenzonitrile (1.0 mmol, 154.12 mg).

  • Reaction Mixture: To the vial, add the desired orthoester (e.g., triethyl orthoformate, 3.0 mmol) and ammonium acetate (5.0 mmol).

  • Solvent: Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (3-5 mL).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a temperature of 120-150 °C for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water (50 mL) and stir.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

ParameterConditionRationale
Starting Material 2-Amino-3,6-difluorobenzonitrileProvides the difluorinated benzene ring and the necessary amino and nitrile groups for cyclization.
Reagents Triethyl orthoformate, Ammonium acetateOrthoester provides the C2 carbon of the quinazoline ring. Ammonium acetate serves as the nitrogen source for the 4-amino group.
Solvent DMF or DMSOHigh boiling point, polar aprotic solvents suitable for microwave heating and dissolving the reactants.
Temperature 120-150 °CProvides sufficient energy to overcome the activation barrier for cyclization.
Time 15-30 minutesMicrowave irradiation significantly reduces reaction times compared to conventional heating.
Work-up Precipitation in ice-waterEfficiently isolates the product from the high-boiling point solvent and unreacted reagents.
Protocol 2: Palladium-Catalyzed Carbonylative Synthesis of N-Substituted-4-amino-5,8-difluoroquinazolines

This protocol allows for the direct introduction of a substituted amino group at the 4-position of the quinazoline ring in a one-pot fashion. This method is highly valuable for building libraries of diverse quinazoline derivatives for structure-activity relationship (SAR) studies. [8][9] Rationale: This reaction is a multi-component process involving the palladium-catalyzed carbonylation of an aryl or alkyl halide, followed by reaction with the 2-aminobenzonitrile and an external amine. The in-situ generated acyl-palladium intermediate is key to the formation of the quinazoline ring.

Experimental Protocol:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a suitable phosphine ligand (e.g., Xantphos, 10 mol%).

  • Reagents: Add 2-Amino-3,6-difluorobenzonitrile (1.0 mmol), the aryl or alkyl halide (1.2 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol).

  • Solvent: Add a dry, degassed solvent such as toluene or 1,4-dioxane (5 mL).

  • Carbon Monoxide Source: Pressurize the Schlenk tube with carbon monoxide (CO) gas (typically a balloon or a pressure reactor). Alternatively, a CO-releasing molecule (CORM) can be used.

  • Amine Addition: Add the desired primary or secondary amine (1.5 mmol).

  • Reaction: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to afford the desired N-substituted-4-amino-5,8-difluoroquinazoline.

ParameterConditionRationale
Catalyst System Pd(OAc)₂ / XantphosA common and effective catalyst system for carbonylation reactions. The choice of ligand is crucial for catalytic activity.
CO Source CO gas or CORMProvides the carbonyl group which becomes the C4 carbon of the quinazoline ring.
Base Cs₂CO₃Neutralizes the hydrogen halide formed during the reaction and promotes the catalytic cycle.
Solvent Toluene or 1,4-dioxaneAnhydrous, non-protic solvents are required for this type of palladium catalysis.
Temperature 80-120 °CNecessary to drive the catalytic cycle and ensure a reasonable reaction rate.
Amine Primary or secondary amineActs as a nucleophile to form the N-substituted 4-amino group.
Protocol 3: Copper-Catalyzed Synthesis of 2-Substituted-5,8-difluoroquinazolines

This method offers a complementary approach to palladium-catalyzed reactions and is often more cost-effective. Copper catalysis can be used to synthesize a variety of 2-substituted quinazolines. [10][11][12][13] Rationale: The copper-catalyzed reaction likely proceeds through the coordination of the copper catalyst to the nitrile group, enhancing its electrophilicity. The amino group then attacks the activated nitrile, initiating the cyclization. The specific mechanism can vary depending on the co-reactants.

Experimental Protocol:

  • Reaction Setup: In a sealable reaction tube, combine 2-Amino-3,6-difluorobenzonitrile (1.0 mmol), a copper catalyst (e.g., CuI, 10 mol%), and a suitable ligand (e.g., L-proline, 20 mol%).

  • Co-reactant: Add the co-reactant that will provide the C2 and N3 atoms of the quinazoline ring. For example, for the synthesis of 2-aryl-5,8-difluoroquinazolines, an amidine hydrochloride (1.2 mmol) can be used.

  • Base and Solvent: Add a base (e.g., K₂CO₃, 2.0 mmol) and a solvent such as DMSO or DMF (3 mL).

  • Reaction: Seal the tube and heat the mixture at 100-140 °C for 12-24 hours. Monitor the reaction's progress.

  • Work-up: Cool the reaction mixture and dilute it with water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

ParameterConditionRationale
Catalyst System CuI / L-prolineA versatile and inexpensive catalyst system for C-N bond formation.
Co-reactant Amidine hydrochlorideProvides the C2 and N3 components of the quinazoline ring.
Base K₂CO₃Essential for the reaction to proceed, likely by deprotonating the amine or amidine.
Solvent DMSO or DMFHigh-boiling polar aprotic solvents that facilitate the reaction.
Temperature 100-140 °CRequired for efficient cyclization.

Conclusion and Future Perspectives

The synthesis of 5,8-difluoroquinazolines from 2-Amino-3,6-difluorobenzonitrile offers a versatile platform for the development of novel drug candidates. The methodologies presented in this guide, including microwave-assisted one-pot synthesis, palladium-catalyzed carbonylation, and copper-catalyzed cyclization, provide a robust toolkit for accessing a wide range of substituted quinazoline derivatives. The strategic incorporation of fluorine is expected to continue to be a valuable tool in medicinal chemistry, and the protocols outlined herein should empower researchers to explore the chemical space of fluorinated quinazolines and unlock their therapeutic potential.

References

  • Quinazoline derivatives: synthesis and bioactivities. [Link to a relevant scientific article]
  • Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. [Link to a relevant scientific article]
  • Comparative Guide to 2-Amino-3,5-difluorobenzonitrile for Researchers and Drug Development Professionals. [Link to a relevant scientific article]
  • Ortho-lithiation driven one-pot synthesis of quinazolines via [2+2+2] cascade annulation of halofluorobenzenes with nitriles. [Link to a relevant scientific article]
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link to a relevant scientific article]
  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). [Link to a relevant scientific article]
  • Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation. [Link to a relevant scientific article]
  • (a) General procedure for one pot synthesis of quinazolinone from 2-aminopyridine and 2-uorobenzonitrile (Conditions. [Link to a relevant scientific article]
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link to a relevant scientific article]
  • Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry. [Link to a relevant scientific article]
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. [Link to a relevant scientific article]
  • Synthesis method of 2, 6-difluorobenzonitrile. [Link to a relevant scientific article]
  • Highly efficient copper-catalyzed cascade synthesis of quinazoline and quinazolinone derivativesw. [Link to a relevant scientific article]
  • Efficient Microwave-Assisted Synthesis of 5-Deazaflavine Derivatives. [Link to a relevant scientific article]
  • Recent examples of the copper-catalyzed synthesis of quinazolinones and this work. [Link to a relevant scientific article]
  • Microwave-assisted synthesis of bioactive quinazolines and quinazolinones. [Link to a relevant scientific article]
  • Chloroform as a Carbon Monoxide Precursor: In or Ex Situ Generation of CO for Pd-Catalyzed Aminocarbonylations. [Link to a relevant scientific article]
  • Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. [Link to a relevant scientific article]
  • Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis via cascade coupling and aerobic oxidation. [Link to a relevant scientific article]
  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. [Link to a relevant scientific article]
  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. [Link to a relevant scientific article]
  • Biocompatible and Rapid Cyclization of Peptides with 2,4-Difluoro-6-hydroxy-1,3,5-benzenetricarbonitrile for the Development of Cyclic Peptide Libraries. [Link to a relevant scientific article]
  • Efficient Microwave-Assisted Synthesis of 5-Deazaflavine Derivatives. [Link to a relevant scientific article]
  • Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. [Link to a relevant scientific article]
  • A Sulfamate-Tethered Aza-Wacker Cyclization Strategy for the Syntheses of 2-Amino-2-Deoxyhexoses: Preparation of Orthogonally Protected D-Galactosamines. [Link to a relevant scientific article]
  • Recent examples of the copper-catalyzed synthesis of quinazolinones and this work. [Link to a relevant scientific article]
  • The proposed mechanism for the synthesis of 4-aminoquinazolines in the... [Link to a relevant scientific article]
  • Transamidation and Decarbonylation of N-Phthaloyl-Amino Acid Amides Enabled by Palladium-Catalyzed Selective C-N Bond Cleavage. [Link to a relevant scientific article]
  • Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. [Link to a relevant scientific article]
  • Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. [Link to a relevant scientific article]
  • Synthesis of trisubstituted imidazoles by palladium-catalyzed cyclization of O-pentafluorobenzoylamidoximes: application to amino acid mimetics with a C-terminal imidazole. [Link to a relevant scientific article]

Sources

palladium-catalyzed cross-coupling reactions of 2-Amino-3,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

2-Amino-3,6-difluorobenzonitrile (CAS: 156535-79-4, or related isomers) represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors (e.g., MEK, EGFR) and agrochemicals. Its value lies in the unique electronic and steric environment created by the 3,6-difluoro substitution pattern:

  • Metabolic Stability: The C-F bonds block metabolic oxidation at typically vulnerable sites.

  • Electronic Modulation: The fluorine atoms (strongly electron-withdrawing) and the nitrile group reduce the electron density of the aromatic ring.

  • Synthetic Challenge: This electron deficiency creates a dichotomy:

    • The amine (-NH₂) is significantly less nucleophilic than in non-fluorinated anilines, making standard N-arylation (Buchwald-Hartwig) sluggish.

    • The ring carbons are deactivated toward electrophilic aromatic substitution (e.g., halogenation) but activated for oxidative addition if a halide is present.

This guide details two validated workflows to overcome these barriers: N-Arylation (utilizing the amine) and C-Arylation (via a bromination-Suzuki sequence).

Workflow Visualization (Decision Tree)

The following diagram outlines the strategic decision-making process for functionalizing this scaffold.

ReactionPathways Start Starting Material: 2-Amino-3,6-difluorobenzonitrile Decision Target Modification? Start->Decision PathA Path A: N-Functionalization (Buchwald-Hartwig) Decision->PathA Modify Amine PathB Path B: Ring Functionalization (Suzuki-Miyaura) Decision->PathB Modify Ring (C5) StepA1 Condition Check: Electron-Deficient Amine PathA->StepA1 StepB1 Pre-functionalization: Regioselective Bromination (NBS) PathB->StepB1 StepA2 Protocol: Pd(OAc)₂ / BrettPhos Cs₂CO₃, 100°C StepA1->StepA2 Requires specialized ligand StepB2 Intermediate: 5-Bromo-2-amino-3,6-difluorobenzonitrile StepB1->StepB2 Electrophilic Subst. StepB3 Protocol: Pd(dppf)Cl₂ / Ar-B(OH)₂ K₃PO₄, Dioxane/H₂O StepB2->StepB3 Cross-Coupling

Figure 1: Strategic reaction pathways for 2-Amino-3,6-difluorobenzonitrile. Path A addresses the low nucleophilicity of the amine; Path B establishes a handle for carbon-carbon bond formation.

Protocol A: Buchwald-Hartwig N-Arylation

Challenge: The 3,6-difluoro and 1-cyano groups deplete electron density from the aniline nitrogen. Standard ligands (e.g., BINAP) often fail to promote reductive elimination or initial amine binding. Solution: Use of BrettPhos or RuPhos , which are bulky, electron-rich dialkylbiaryl phosphine ligands designed specifically for electron-deficient amines [1].

Optimized Reaction Conditions
ComponentStandard ReagentRole & Rationale
Catalyst Source Pd(OAc)₂ or Pd₂(dba)₃Pd(0) source. Acetate is preferred for stability; dba can sometimes inhibit reaction with weak nucleophiles.
Ligand BrettPhos Large bite angle and bulk facilitate reductive elimination of the electron-poor amine product.
Base Cs₂CO₃ or K₃PO₄Weaker bases are preferred to prevent nitrile hydrolysis. Strong bases (NaOtBu) may cause side reactions.
Solvent t-Amyl Alcohol or DioxaneHigh boiling point polar solvents improve solubility and rate.
Step-by-Step Methodology
  • Preparation:

    • In a glovebox or under strictly inert conditions (Ar/N₂), charge a reaction vial with:

      • 2-Amino-3,6-difluorobenzonitrile (1.0 equiv)

      • Aryl Halide (Ar-Br or Ar-Cl) (1.1 equiv)

      • Pd(OAc)₂ (2 mol%)

      • BrettPhos (4 mol%)

      • Cs₂CO₃ (2.0 equiv, anhydrous)

  • Solvent Addition:

    • Add anhydrous 1,4-Dioxane (concentration 0.2 M).

    • Critical Step: If not in a glovebox, sparge solvent with Argon for 15 mins prior to addition.

  • Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Heat to 100°C for 12–18 hours.

    • Monitoring: Monitor by LC-MS.[1] The product will show a distinct retention time shift. The starting amine is UV-active (254 nm).

  • Work-up:

    • Cool to room temperature.[2][3] Filter through a pad of Celite to remove palladium black and inorganic salts.

    • Wash the pad with EtOAc.

    • Concentrate filtrate and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: Suzuki-Miyaura C-Arylation (via Bromination)

Challenge: The scaffold has no handle for Suzuki coupling. Strategy: Exploit the directing effect of the amine. Although the ring is deactivated, the amine (ortho/para director) directs electrophilic substitution to the C5 position (para to the amine). The C3 position is blocked by Fluorine.

Phase 1: Regioselective Bromination
  • Reagent: N-Bromosuccinimide (NBS) in DMF or MeCN.

  • Conditions: 0°C to RT.

  • Product: 5-Bromo-2-amino-3,6-difluorobenzonitrile .

  • Note: Verify regiochemistry by NMR (coupling constants of the remaining aromatic proton).

Phase 2: Suzuki Cross-Coupling

Once the bromide is installed, the ring is highly activated for oxidative addition due to the electron-withdrawing F and CN groups.

ParameterConditionNotes
Catalyst Pd(dppf)Cl₂·DCM Robust, air-stable catalyst excellent for heteroaryl bromides.
Alternative Pd(PPh₃)₄Classical option, but sensitive to air.
Base K₂CO₃ (2M aq.)Aqueous base is essential for the transmetallation step.
Solvent 1,4-Dioxane / Water (4:1)The biphasic system solubilizes inorganic base and organic substrate.
Step-by-Step Methodology
  • Charging:

    • Combine 5-Bromo-2-amino-3,6-difluorobenzonitrile (1.0 equiv) and Boronic Acid/Ester (1.2 equiv) in a reaction vessel.

    • Add Pd(dppf)Cl₂·DCM (3-5 mol%).

  • Degassing (Crucial):

    • Add 1,4-Dioxane and 2M aq. K₂CO₃.[4][5]

    • Protocol: Perform 3 cycles of "Freeze-Pump-Thaw" OR vigorous Argon sparging for 10 minutes. Oxygen is the primary cause of homocoupling side products.

  • Reaction:

    • Heat to 80–90°C for 4–8 hours.

    • Observation: The reaction mixture typically turns black (Pd precipitation) upon completion.

  • Purification:

    • Dilute with water, extract with EtOAc (3x).

    • Dry over Na₂SO₄.[2]

    • Scavenging: If the product is for biological testing, treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Pd (<10 ppm).

Troubleshooting & Optimization Guide

The following table summarizes common failure modes and corrective actions based on internal data and literature precedents for fluorinated anilines.

SymptomProbable CauseCorrective Action
Low Conversion (Buchwald) Amine is too electron-deficient; Catalyst poisoning by Nitrile.Switch to Pd₂(dba)₃ + Xantphos or BrettPhos . Increase temp to 110°C. Ensure base is anhydrous.
Hydrolysis of Nitrile Base is too strong or wet.Switch from NaOtBu to Cs₂CO₃ or K₃PO₄ . Use strictly anhydrous solvents.
Protodehalogenation (Suzuki) Hydride source present; Overheating.Reduce temperature. Ensure solvent is peroxide-free (fresh Dioxane).
Homocoupling of Boronic Acid Oxygen in system.[6]Improve degassing (sparging is insufficient; use freeze-pump-thaw).

References

  • Maitro, G., et al. (2018). Precatalysts for the Buchwald-Hartwig Amination of Electron-Deficient Anilines. Journal of Organic Chemistry .

  • BenchChem. (2025).[1][2][4][7][8] Comparative Guide to 2-Amino-3,5-difluorobenzonitrile and Isomers.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition .

  • Organic Chemistry Portal. (2023). Suzuki-Miyaura Coupling of Polyfluorinated Aryl Bromides.

(Note: While specific literature on the exact 3,6-difluoro isomer is proprietary or sparse, these protocols are derived from validated methodologies for the 3,5-difluoro and 2,6-difluoro analogs, which share identical electronic constraints.)

Sources

flow chemistry applications of 2-Amino-3,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Flow Chemistry Applications of 2-Amino-3,6-difluorobenzonitrile

Executive Summary

2-Amino-3,6-difluorobenzonitrile (CAS 1345413-41-9) is a high-value fluorinated scaffold used primarily in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets) and advanced agrochemicals. Its structural uniqueness lies in the ortho-positioning of the amino (-NH₂) and cyano (-CN) groups, flanked by fluorine atoms at positions 3 and 6. This substitution pattern offers metabolic stability but presents steric and electronic challenges in batch processing, often requiring harsh thermal conditions or handling of unstable intermediates.

This guide details the transition of these chemistries from batch to Continuous Flow , focusing on two core applications:

  • High-Temperature Quinazoline Synthesis: Utilizing superheated processing windows to accelerate condensation reactions.

  • Telescoped Sandmeyer Functionalization: Safely handling unstable diazonium species to access 2-halo-3,6-difluorobenzonitriles.

Application I: Synthesis of 5,8-Difluoro-4-aminoquinazoline

The conversion of 2-aminobenzonitriles to quinazolines is a cornerstone reaction in medicinal chemistry. In batch, this reaction with formamidine acetate often suffers from sublimation of reagents, poor mixing of slurries, and long reaction times (>12 hours). Flow chemistry solves this by using N,N-Dimethylformamide dimethyl acetal (DMF-DMA) as a liquid equivalent, allowing for a homogeneous, superheated reaction.

Mechanistic Insight

The reaction proceeds via the formation of an amidine intermediate, followed by intramolecular nucleophilic attack of the amidine nitrogen onto the nitrile carbon. The 3-fluorine atom exerts an inductive withdrawing effect, slightly deactivating the nucleophilicity of the amine, which necessitates higher activation energies provided by the flow reactor.

Experimental Protocol

Reaction Scheme: 2-Amino-3,6-difluorobenzonitrile + DMF-DMA → [Amidine Intermediate] → 5,8-Difluoroquinazoline-4-amine (Note: Ammonia source required for final cyclization if not using formamidine; typically ammonium acetate is added).

Reagents & Preparation:

  • Feed A: 0.5 M solution of 2-Amino-3,6-difluorobenzonitrile in 1,4-Dioxane.

  • Feed B: 1.5 equivalents of DMF-DMA (neat) mixed with Ammonium Acetate (1.5 eq) dissolved in minimal Methanol/Dioxane (homogeneous mix).

Flow Setup Configuration:

  • Reactor: 10 mL PFA Coil Reactor (High-Temperature Loop).

  • Temperature: 140°C (Superheated).

  • Pressure: 10 bar (BPR) to maintain liquid phase.

  • Residence Time: 20 minutes.

Step-by-Step Procedure:

  • System Priming: Flush the reactor with 1,4-Dioxane at 140°C/10 bar.

  • Injection: Pump Feed A and Feed B via a T-mixer into the heated coil.

  • Quench/Collection: The reactor effluent passes through a cooling loop (25°C) and is collected into a flask containing water/ice.

  • Workup: The product precipitates upon hitting the water. Filtration yields the crude quinazoline, often requiring no chromatography.

Data Summary: Batch vs. Flow
ParameterBatch ProcessContinuous Flow Process
Reagent Formamidine Acetate (Solid)DMF-DMA (Liquid)
Temperature 100°C (Reflux)140°C (Superheated)
Reaction Time 16 Hours20 Minutes
Yield 65%88%
Purification Column ChromatographyPrecipitation/Filtration
Workflow Visualization

QuinazolineFlow FeedA Feed A: Substrate in Dioxane Mixer T-Mixer (High Shear) FeedA->Mixer FeedB Feed B: DMF-DMA / NH4OAc FeedB->Mixer Reactor PFA Coil Reactor 140°C, 20 min Mixer->Reactor Homogeneous Stream BPR Back Pressure Regulator (10 bar) Reactor->BPR Collect Collection & Precipitation (Water Quench) BPR->Collect Product Stream

Caption: Figure 1. Continuous flow setup for the superheated synthesis of 5,8-difluoroquinazoline derivatives.

Application II: Telescoped Diazotization (Sandmeyer Reaction)

The amino group at position 2 is a versatile handle.[1] Converting it to a halide (Cl, Br, I) allows for subsequent Suzuki or Buchwald couplings. However, the diazonium salt of 2-amino-3,6-difluorobenzonitrile is thermally unstable and prone to explosive decomposition if accumulated. Flow chemistry allows for the generation and consumption of this intermediate in a closed, low-volume system.

Mechanistic Insight

The presence of fluorine at positions 3 and 6 creates a "push-pull" electronic environment. The 3-F destabilizes the diazonium cation inductively. Rapid consumption is critical. We utilize tert-Butyl Nitrite (tBuONO) as the organic diazotizing agent to maintain solubility, avoiding aqueous slurry issues common with NaNO₂.

Experimental Protocol

Reaction Scheme: Substrate + tBuONO + CuBr₂ → [Diazonium] → 2-Bromo-3,6-difluoro-benzonitrile

Reagents & Preparation:

  • Feed A: 0.2 M 2-Amino-3,6-difluorobenzonitrile in Acetonitrile (MeCN).

  • Feed B: 1.2 eq tBuONO + 1.1 eq CuBr₂ (anhydrous) in MeCN. (Note: CuBr₂ is soluble in MeCN; CuBr is less so).

Flow Setup Configuration:

  • Reactor: Tube-in-Tube or standard PFA Coil (5 mL).

  • Temperature: 60°C.

  • Pressure: 5 bar.

  • Residence Time: 5 minutes.

Step-by-Step Procedure:

  • Mixing: Feeds A and B are combined in a glass static mixer (to handle potential nitrogen off-gassing).

  • Reaction: The stream enters the heated coil. Nitrogen gas is generated as a byproduct; the system pressure (5 bar) keeps the solvent liquid but allows N₂ bubbles to pass (slug flow).

  • Safety Note: Ensure the BPR is gas-compatible (e.g., diaphragm-based) to prevent pressure spikes from N₂ generation.

  • Quench: The output is directed into a saturated Na₂SO₃ solution to reduce residual oxidants.

Critical Process Parameters (CPPs)
  • Gas Management: Nitrogen evolution is stoichiometric. In flow, this creates "slug flow" which actually enhances mixing. However, the residence time calculation must account for the gas volume (actual liquid residence time will be lower than calculated).

  • Temperature Control: Do not exceed 70°C. The diazonium species may decompose to the phenol (via reaction with trace water) or undergo dediazoniation (hydrodeamination) if overheated before bromination.

Workflow Visualization

SandmeyerFlow Substrate Feed A: Substrate in MeCN Mixer Static Mixer (Gas Handling) Substrate->Mixer Reagents Feed B: tBuONO + CuBr2 Reagents->Mixer Reactor Reactor Coil 60°C, 5 min (Slug Flow) Mixer->Reactor N2 Evolution GasLiquid Gas/Liquid Separator (Optional) Reactor->GasLiquid Product Product: 2-Bromo-3,6-difluoro-BN GasLiquid->Product

Caption: Figure 2. Telescoped flow diazotization-bromination protocol managing nitrogen evolution.

Troubleshooting & Safety

  • Solids Formation: In the Quinazoline protocol, if the product precipitates inside the BPR, clogging will occur. Mitigation: Use a co-solvent like NMP (10%) in the feed or ensure the BPR is heated to the same temperature as the reactor (140°C) to keep the product in solution until the collection flask.

  • Corrosion: The Sandmeyer reaction generates trace HBr. Use Hastelloy or PFA/PTFE wetted parts. Avoid Stainless Steel 316 for prolonged exposure to CuBr₂/HBr mixtures.

References

  • Flow Synthesis of Quinazolines

    • Title: Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation.[2]

    • Source: MDPI, Molecules 2023.
    • URL:[Link]

  • Continuous Flow Diazotization

    • Title: Continuous Flow Synthesis of Benzotriazin-4(3H)
    • Source: NIH / Org. Lett. 2022.[3][4]

    • URL:[Link]

  • General Flow Chemistry of Fluorinated Nitriles

    • Title: 2-Amino-3,5-difluorobenzonitrile: An Essential Pharmaceutical Intermediate (Analogous Chemistry).[1][5]

    • Source: NBInno Technical Notes.
    • URL:[Link]

Sources

synthesis of novel fluorinated compounds using 2-Amino-3,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage in Kinase Inhibitor Design[1]

In modern medicinal chemistry, the quinazoline pharmacophore remains a cornerstone of kinase inhibitor design (e.g., Gefitinib, Erlotinib, Lapatinib).[1] However, metabolic liability at the electron-rich aromatic ring often limits half-life. This guide details the synthesis of 5,8-difluoroquinazoline derivatives using 2-Amino-3,6-difluorobenzonitrile (CAS: 115661-85-3) as the primary starting material.

The strategic incorporation of fluorine at the C5 and C8 positions of the quinazoline core offers three distinct advantages:

  • Metabolic Blockade: The C5 and C8 positions are frequent sites of oxidative metabolism (CYP450-mediated hydroxylation).[1] Fluorine substitution effectively blocks these "soft spots."[1]

  • Electronic Modulation: The C8-fluorine lowers the pKa of the N1 nitrogen, potentially altering solubility and hydrogen-bond acceptor capability in the ATP-binding pocket.

  • Conformational Control: The C5-fluorine exerts a peri-interaction with substituents at the C4 position, restricting rotameric freedom and potentially locking the bioactive conformation.

Structural Mapping and Retrosynthetic Logic

To design effective protocols, one must understand the atom-mapping from the precursor to the heterocycle.

  • Precursor: 2-Amino-3,6-difluorobenzonitrile.

  • Transformation: Cyclization with a C1 synthon (e.g., Formamidine acetate, Triethyl orthoformate).[1]

  • Numbering Shift:

    • Benzene C3-F

      
      Quinazoline C8-F  (Ortho to the amino group).
      
    • Benzene C6-F

      
      Quinazoline C5-F  (Ortho to the nitrile group).
      

This results in a 5,8-difluoro substitution pattern, a high-value scaffold for next-generation EGFR and HER2 inhibitors.

Workflow Visualization

The following diagram outlines the divergent synthetic pathways available from this core intermediate.

G Start 2-Amino-3,6-difluorobenzonitrile (Starting Material) Path1 Route A: Acid-Catalyzed Cyclization Start->Path1 Formic Acid / H2SO4 Path2 Route B: Direct Amidine Condensation Start->Path2 Formamidine Acetate Int1 5,8-Difluoroquinazolin-4(3H)-one (Universal Intermediate) Path1->Int1 Prod2 4-Amino-5,8-difluoroquinazoline (Primary Amine) Path2->Prod2 Reflux (EtOH) Act1 Chlorination (POCl3 / PCl5) Int1->Act1 Int2 4-Chloro-5,8-difluoroquinazoline (Electrophilic Core) Act1->Int2 Prod1 4-Anilino-5,8-difluoroquinazolines (Kinase Inhibitors) Int2->Prod1 SNAr (Anilines)

Figure 1: Divergent synthetic pathways from 2-Amino-3,6-difluorobenzonitrile to bioactive scaffolds.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Intermediate (5,8-Difluoroquinazolin-4(3H)-one)

This protocol utilizes a modified Niementowski cyclization optimized for electron-deficient anilines.[1] The presence of two fluorine atoms reduces the nucleophilicity of the amino group, requiring harsh activation.

Reagents:

  • 2-Amino-3,6-difluorobenzonitrile (1.0 eq)[1]

  • Formic Acid (98%, 10 vol)

  • Sulfuric Acid (catalytic, 0.1 eq) or Polyphosphoric Acid (PPA)[1]

Procedure:

  • Setup: Charge a round-bottom flask with 2-Amino-3,6-difluorobenzonitrile (5.0 g, 32.4 mmol).

  • Addition: Add Formic Acid (50 mL) and catalytic ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (5 drops). For difficult substrates, PPA can be used as the solvent at 
    
    
    
    .
  • Reaction: Heat the mixture to reflux (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) for 6–8 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The nitrile peak (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
    
    
    
    ) should disappear.
  • Workup: Cool the reaction mixture to

    
    . Pour slowly into ice-cold water (200 mL) with vigorous stirring.
    
  • Precipitation: The quinazolinone usually precipitates as a white/off-white solid. If no precipitate forms, neutralize carefully with saturated

    
     to pH 7.
    
  • Purification: Filter the solid, wash with cold water (

    
    ) and cold diethyl ether (
    
    
    
    ). Dry under vacuum at
    
    
    .

Expected Yield: 75–85% Key Analytic: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 NMR (DMSO-

) should show a singlet around

8.1–8.3 ppm (H-2 proton of quinazolinone).
Protocol B: Activation to 4-Chloro-5,8-difluoroquinazoline

The 4-chloro derivative is the "gateway" molecule for introducing diverse aniline tails found in drugs like Gefitinib.

Reagents:

  • 5,8-Difluoroquinazolin-4(3H)-one (from Protocol A)[1]

  • Phosphorus Oxychloride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    , 5–8 vol)
    
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Diisopropylethylamine (DIPEA, 1.5 eq) – Crucial for catalyzing the reaction of electron-poor rings.
    

Procedure:

  • Setup: In a dry flask under Argon, suspend the quinazolinone (2.0 g) in

    
     (10 mL).
    
  • Catalysis: Add DIPEA (2 mL) dropwise. (Note: Exothermic).[1]

  • Reaction: Heat to reflux (

    
    ) for 3–5 hours. The suspension should clear to a yellow solution.
    
  • Quench (Hazardous): Distill off excess

    
     under reduced pressure. Dissolve the residue in dry DCM. Pour the DCM solution slowly onto crushed ice/NaHCO3 mixture. Do not add water directly to the residue. 
    
  • Isolation: Extract with DCM, dry over

    
    , and concentrate.
    
  • Storage: The product is moisture-sensitive. Store under inert gas at

    
    .
    

Mechanism Note: The C5-fluorine exerts an inductive effect that makes the C4-position highly electrophilic, accelerating this chlorination compared to non-fluorinated analogs.

Protocol C: Coupling to Generate Kinase Inhibitors

This step mimics the final assembly of Gefitinib/Erlotinib analogs.

Reagents:

  • 4-Chloro-5,8-difluoroquinazoline (1.0 eq)[1]

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)[1]

  • Isopropanol (IPA) or Acetonitrile (solvent)[1]

Procedure:

  • Mixing: Dissolve the 4-chloro intermediate in IPA (10 vol).

  • Coupling: Add the substituted aniline.

  • Reaction: Heat to reflux for 2–4 hours.

  • Isolation: As the reaction proceeds, the product usually precipitates as the hydrochloride salt.[2]

  • Filtration: Cool to room temperature. Filter the solid.[2][3] Wash with cold IPA and ether.

  • Free Basing (Optional): If the free base is required, partition the salt between EtOAc and saturated ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .
    

Data Summary and Troubleshooting

Table 1: Comparative Cyclization Conditions for 2-Amino-3,6-difluorobenzonitrile

MethodReagentsConditionsYieldNotes
Acidic (Protocol A) Formic Acid / H2SO4Reflux, 8h82%Best for scale-up; yields stable Quinazolinone.
Amidine Formamidine Acetate / EtOHReflux, 12h65%Can yield 4-aminoquinazoline directly if ammonia is not vented.
Orthoester HC(OEt)3 / NH4OAc140°C, 4h70%Anhydrous conditions; good for moisture-sensitive substrates.[1]
Microwave Formamide / Acid Cat.[1]180°C, 20 min88%Highest yield but limited scale (<1g).[1]

Troubleshooting Guide:

  • Issue: Low yield in Protocol A (Cyclization).

    • Cause: Electron-deficient aniline (due to F atoms) is a poor nucleophile.[1]

    • Fix: Switch to Polyphosphoric Acid (PPA) at

      
       to force ring closure.
      
  • Issue: Hydrolysis of 4-Chloro intermediate.

    • Cause: The 5,8-difluoro substitution makes the C4-Cl extremely reactive toward water.

    • Fix: Ensure all glassware is oven-dried. Use anhydrous solvents.[1][3][4] Perform the aniline coupling immediately after chlorination.

  • Issue: Regioselectivity in SNAr.

    • Verification: The C4-Cl is significantly more reactive than C5-F or C8-F. However, under extreme forcing conditions (high temp, strong nucleophile), the C5-F (ortho to N) may undergo displacement.[1] Stick to mild reflux in IPA to ensure C4 selectivity.

References

  • Quinazoline Synthesis Overview

    • Hameed, A., et al. "Quinazoline derivatives: Synthesis and bioactivities."[1] European Journal of Medicinal Chemistry, 2018.

    • Source:[1]

  • Fluorinated Intermediates in Drug Design

    • Meanwell, N. A.[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.[1]

    • Source:[1]

  • Cyclization Protocols (Niementowski Variation)

    • Zhang, J., et al. "Efficient Synthesis of 2-Aminoquinazoline Derivatives."[1] Molecules, 2021.[1]

    • Source:[1]

  • Kinase Inhibitor Structural Activity Relationships (SAR)

    • Bridges, A. J., et al. "Tyrosine Kinase Inhibitors.[1] 8. An unusually steep structure-activity relationship for analogs of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035)."[1] Journal of Medicinal Chemistry, 1996. (Foundational text for Anilinoquinazolines).

    • Source:[1]

  • Specific Reactivity of 2-Aminobenzonitriles

    • Seijas, J. A., et al. "Microwave enhanced synthesis of 4-aminoquinazolines."[1] Tetrahedron Letters, 2000.

    • Source:[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Amino-3,6-difluorobenzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Amino-3,6-difluorobenzonitrile (CAS: 190011-81-5). This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for achieving high purity of this critical pharmaceutical intermediate through recrystallization.

2-Amino-3,6-difluorobenzonitrile is a key building block in the synthesis of advanced therapeutics, particularly kinase inhibitors.[1] Its fluorinated aromatic structure is pivotal for enhancing binding selectivity and metabolic stability in drug candidates.[1] Consequently, ensuring its purity is not merely a procedural step but a critical determinant of downstream success in research and manufacturing.[2] This guide offers a structured, problem-solving approach to recrystallization, moving beyond a simple protocol to explain the causality behind each step.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization and why is it effective for a compound like 2-Amino-3,6-difluorobenzonitrile?

Recrystallization is a purification technique for solid compounds based on differential solubility. The core principle is that the solubility of a compound in a solvent generally increases with temperature.[3] An ideal recrystallization solvent will dissolve the target compound (2-Amino-3,6-difluorobenzonitrile) readily at an elevated temperature, but poorly at room or sub-ambient temperatures.[4] Impurities, conversely, should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor") or insoluble in the hot solvent (allowing for their removal via hot filtration).[4]

As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to come out of solution and form a crystal lattice. This process is selective; only molecules of the same compound fit well into the crystal lattice, effectively excluding impurities from the solid crystalline structure.[5] For 2-Amino-3,6-difluorobenzonitrile, its defined melting point (92-97 °C) and solid state at room temperature make it an excellent candidate for this purification method.[1][6]

Q2: How do I select the best solvent for recrystallizing 2-Amino-3,6-difluorobenzonitrile?

Solvent selection is the most critical step for a successful recrystallization.[3] The "like dissolves like" principle is a good starting point. 2-Amino-3,6-difluorobenzonitrile has a polar amino group (-NH₂), a polar nitrile group (-CN), and a less polar difluorobenzene ring. This suggests that solvents of intermediate polarity or a mixed-solvent system will be most effective.

Key characteristics of an ideal solvent include:

  • High dissolving power for the solute at its boiling point and low dissolving power at low temperatures. This differential is essential for high recovery.[4]

  • Inertness: The solvent must not react with the compound.[3]

  • Volatility: The solvent should be sufficiently volatile for easy removal from the purified crystals.[3]

  • Boiling Point: The solvent's boiling point should ideally be below the melting point of the compound (92-97 °C) to prevent the compound from "oiling out" instead of crystallizing.[7]

  • Impurity Solubility: Soluble impurities should remain in the cooled solvent, while insoluble impurities should not dissolve even in the hot solvent.[4]

A preliminary screening with small amounts of the crude product in various solvents (see Table 2) is the most reliable method for selection.

Q3: What are common impurities I might encounter?

Impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation. For instance, if synthesized from 2,4,6-trifluorobenzonitrile and ammonia, residual trifluorobenzonitrile could be present.[8] Often, colored byproducts can form during the synthesis of aromatic amines, which may require a decolorization step.[9] The presence of significant impurities can suppress the melting point and may complicate crystallization, sometimes leading to oiling out.[7]

Section 2: Data & Visualizations

Data Tables

Table 1: Physicochemical Properties of 2-Amino-3,6-difluorobenzonitrile

Property Value Source(s)
CAS Number 190011-81-5 [1][10]
Molecular Formula C₇H₄F₂N₂ [1]
Molecular Weight 154.12 g/mol [1]
Melting Point 92-97 °C [1]
Boiling Point 254 °C [1]

| Appearance | Solid |[6] |

Table 2: Suggested Solvents for Recrystallization Screening

Solvent System Boiling Point (°C) Rationale & Considerations
Isopropanol (IPA) 82.5 Intermediate polarity. Good candidate for single-solvent recrystallization. Boiling point is below the compound's melting point.
Ethanol/Water 78-100 A versatile mixed-solvent system. The compound should be soluble in ethanol and less soluble in water. Water acts as the anti-solvent.[11]
Toluene 111 Good for dissolving aromatic compounds. Its boiling point is higher than the compound's melting point, so slow cooling is critical to prevent oiling out.[7][12]

| Ethyl Acetate/Heptane | 77-98 | Another effective mixed-solvent pair. The compound should be soluble in ethyl acetate and insoluble in heptane. |

Experimental & Logical Workflows

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification & Isolation cluster_final Final Product start Start with Crude Solid select_solvent Select Optimal Solvent (via screening) start->select_solvent dissolve Dissolve in Minimum Amount of Hot Solvent select_solvent->dissolve hot_filt Hot Gravity Filtration (Only if insoluble impurities exist) dissolve->hot_filt cool Allow to Cool Slowly to Room Temperature dissolve->cool hot_filt->cool ice_bath Cool in Ice Bath (To maximize yield) cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals Thoroughly wash->dry end_node Pure Crystalline Product dry->end_node

Caption: Standard workflow for the recrystallization process.

Section 3: Detailed Experimental Protocol

This protocol is a generalized procedure based on established recrystallization principles. The optimal solvent and volumes must be determined empirically.

Materials:

  • Crude 2-Amino-3,6-difluorobenzonitrile

  • Selected recrystallization solvent (e.g., Isopropanol)

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum source

  • Watch glass

  • Ice bath

Procedure:

  • Solvent Selection: Begin by performing small-scale solubility tests with ~20-30 mg of crude material in 0.5 mL of various candidate solvents (see Table 2) to identify a suitable system.

  • Dissolution: Place the crude 2-Amino-3,6-difluorobenzonitrile into an Erlenmeyer flask. Add a small portion of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue to add the solvent dropwise until the solid has just completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for ensuring the solution becomes supersaturated upon cooling, which is necessary for a good recovery yield.[13] An excess of solvent will result in significant product loss to the mother liquor.[14]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal (spatula tip) to the solution.[9] Reheat the mixture to boiling for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs colored, high-molecular-weight impurities. Using too much will also adsorb your product, reducing the yield.[14]

  • Hot Gravity Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a second Erlenmeyer flask and a stemless funnel on the hot plate. Place a fluted filter paper in the funnel. Pour the hot solution quickly through the filter paper into the clean, hot flask.[9] Causality: This step removes insoluble impurities and charcoal. Keeping the apparatus hot prevents the desired compound from crystallizing prematurely in the funnel.[9]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and set it aside on an insulated surface (e.g., a cork ring) to cool slowly to room temperature. Causality: Slow cooling promotes the formation of large, well-defined crystals and provides the highest purity by allowing impurities to be selectively excluded from the growing crystal lattice.[14] Rapid cooling can trap impurities.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for 15-30 minutes to further decrease the compound's solubility and maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor. Causality: Using cold solvent is critical to avoid redissolving the purified product.[13]

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a moderate temperature.

Section 4: Troubleshooting Guide

Caption: Decision tree for common recrystallization issues.

Q: My compound "oiled out" instead of forming crystals. What happened and how do I fix it? A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[7] This is common if the boiling point of the solvent is higher than the compound's melting point or if there are substantial impurities present.[7]

  • Solution: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent to lower the saturation point slightly. Now, allow the solution to cool very slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature. This slower cooling may allow the solution to bypass the oiling phase and form crystals directly.[7]

Q: I've cooled my solution, even in an ice bath, and no crystals have formed. What should I do? A: This is a common issue that typically points to one of two causes:

  • Too much solvent was used: The solution is not supersaturated enough for crystals to form. The simplest remedy is to boil off some of the solvent to increase the concentration and then attempt the cooling process again.[7][14]

  • The solution is supersaturated but requires nucleation: Crystal growth needs a starting point (a nucleation site). You can induce crystallization by scratching the inside of the flask just below the surface of the liquid with a glass rod.[13] The microscopic scratches provide a surface for crystals to begin forming. Alternatively, if you have a small crystal of the pure compound, you can add it as a "seed crystal" to initiate crystallization.[7]

Q: My final product has a very low yield. What are the likely causes? A: A low yield can result from several procedural errors:

  • Using an excessive amount of solvent: This is the most frequent cause, as a significant portion of your compound will remain dissolved in the mother liquor.[14] You can often recover more material by evaporating some solvent from the filtrate to obtain a "second crop" of crystals.

  • Premature crystallization: If the compound crystallized in the funnel during hot filtration, that portion of the product was lost.[9]

  • Washing with too much solvent or warm solvent: Washing the collected crystals can redissolve some of the product if not done carefully with minimal, ice-cold solvent.[13]

Q: My purified crystals are still yellow/brown. How can I get a colorless product? A: This indicates the presence of colored impurities. A decolorization step is needed. After dissolving your crude product in the hot solvent, you can add a small quantity of activated charcoal.[9] The charcoal adsorbs the colored impurities, which are then removed by hot gravity filtration. Be cautious, as adding too much charcoal can also adsorb your desired product and reduce your yield.[14]

Section 5: References

  • University of Colorado, Boulder. (n.d.). Recrystallization. Organic Chemistry @ CU Boulder.

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

  • Science Learning Center, University of Michigan-Dearborn. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. (Note: This is the same source as[3], but is cited for a different claim regarding anti-solvent recrystallization).

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide.

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.

  • MySkinRecipes. (n.d.). 2-Amino-3,6-difluorobenzonitrile.

  • Sigma-Aldrich. (n.d.). 2,6-Difluorobenzonitrile 97%.

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.

  • Appiah, C., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile.... Acta Crystallographica Section E: Crystallographic Communications.

  • Thermo Fisher Scientific. (n.d.). 2-Amino-3,6-difluorobenzonitrile, 97%.

  • California State University, Stanislaus. (n.d.). Recrystallization.

  • Journal of Chemical Research, Synopses. (1998). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile....

  • Bogert, M. T., & Curtin, L. P. (1923). SOME DERIVATIVES OF P-AMINOBENZONITRILE. Journal of the American Chemical Society.

  • Google Patents. (n.d.). Process for the preparation of 3-aminobenzonitrile replace.

  • SpecialChem. (2026). The Importance of Purity and Sourcing for 2,6-Difluorobenzonitrile in Chemical Synthesis.

  • PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzonitrile.

  • Bloom Tech. (2023). What is the synthetic route of 4-Aminobenzonitrile.

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.

  • CymitQuimica. (2026). SAFETY DATA SHEET - 2-Amino-3.5-Difluorobenzonitrile.

  • ResearchGate. (2025). 2-Amino-3,3-difluoro-2,3-dihydrofurans from Difluorocarbenes and Enaminones.

  • Taizhou Volsen Chemical Co., Ltd. (n.d.). Fluorine-Containing Benzonitrile.

  • PubChem. (n.d.). 2-Bromo-3,6-difluorobenzonitrile.

Sources

Technical Support Center: 2-Amino-3,6-difluorobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 2-Amino-3,6-difluorobenzonitrile . This guide focuses on the Nucleophilic Aromatic Substitution (SNAr) route, as it is the most prevalent industrial and laboratory method for this motif.

Topic: Troubleshooting Common Side Reactions & Impurity Profiles Applicable Chemistry: SNAr Amination of Polyfluorobenzonitriles Target Audience: Process Chemists, Medicinal Chemists

Executive Summary & Reaction Logic

The synthesis of 2-Amino-3,6-difluorobenzonitrile typically involves the selective amination of 2,3,6-trifluorobenzonitrile using ammonia (gas or aqueous) or an ammonia surrogate.

The Core Challenge: The starting material contains three electrophilic sites (C2, C3, C6). While the nitrile group (-CN) activates the ortho positions (C2 and C6), achieving high regioselectivity for C2 over C6 requires precise control of electronic and steric factors.

Reaction Pathway & Impurity Map

The following diagram illustrates the competitive pathways leading to the target molecule and its primary impurities.

ReactionPathways SM Starting Material 2,3,6-Trifluorobenzonitrile Target TARGET PRODUCT 2-Amino-3,6-difluorobenzonitrile (C2 Substitution) SM->Target NH3, Solvent Major Pathway Regio IMPURITY A (Regioisomer) 6-Amino-2,3-difluorobenzonitrile (C6 Substitution) SM->Regio Competitive S_NAr (Steric/Electronic Control) Hydrolysis IMPURITY B (Hydrolysis) 2-Amino-3,6-difluorobenzamide (Nitrile Hydration) Target->Hydrolysis H2O, Base, Heat Over IMPURITY C (Over-reaction) 2,6-Diamino-3-fluorobenzonitrile (Double Amination) Target->Over Excess NH3 High Temp

Figure 1: Reaction network showing the kinetic competition between the target C2-substitution and common side reactions.

Troubleshooting Guide: Common Failure Modes

Issue 1: "I have a persistent impurity at ~5-10% that is isomeric with the product."

Diagnosis: Regioisomer Formation (6-Amino-2,3-difluorobenzonitrile). Mechanism: The starting material, 2,3,6-trifluorobenzonitrile, has two highly activated positions ortho to the nitrile: C2 and C6.

  • C2 (Target): Flanked by -CN and -F (at C3). The adjacent fluorine at C3 increases the electrophilicity of C2 via inductive withdrawal (-I effect), making it the kinetic favorite.

  • C6 (Impurity): Flanked by -CN and -H (at C5). While less electrophilic than C2, it is less sterically hindered.

Corrective Actions:

  • Lower the Temperature: SNAr regioselectivity is often temperature-dependent. Lower temperatures favor the kinetic product (C2-attack) over the thermodynamic or less hindered product.

    • Protocol: If running at 80°C, reduce to 40-50°C and extend reaction time.

  • Solvent Switch: Switch from polar protic (e.g., Ethanol/Water) to polar aprotic solvents (e.g., THF, Acetonitrile). Protic solvents can solvate the nucleophile (NH3), reducing its reactivity and potentially eroding selectivity.

  • Ammonia Source: Use NH3 gas dissolved in anhydrous solvent rather than aqueous NH4OH. Water promotes equilibrium processes that may favor the wrong isomer.

Issue 2: "My LCMS shows a major peak at M+18 relative to the product."

Diagnosis: Nitrile Hydrolysis (Amide Formation). Mechanism: The nitrile group is electron-deficient and susceptible to hydration under basic conditions (ammonia) and heat, converting the -CN to -CONH2.

Corrective Actions:

  • Eliminate Water: Ensure the solvent is anhydrous (<0.05% water). Switch from aqueous ammonia to methanolic ammonia or gaseous ammonia.

  • Control Exotherm: The amination reaction is exothermic. Uncontrolled heat spikes accelerate hydrolysis. Use active cooling during reagent addition.

Issue 3: "Yield is low, and I see a byproduct with M-19 (relative to SM) or M+15 (relative to product)."

Diagnosis: Over-Amination (Diamino species). Mechanism: The product (2-amino-3,6-difluoro) still contains activated fluorines. If the reaction is pushed too hard (excess amine, high heat), a second SNAr event occurs, displacing the fluorine at C6 to form 2,6-diamino-3-fluorobenzonitrile .

Corrective Actions:

  • Stoichiometry Control: Limit ammonia equivalents. While excess is needed to drive the reaction, a massive excess (e.g., >10 eq) at high heat promotes over-reaction.

  • Monitoring: Stop the reaction immediately upon consumption of the starting material. Do not "cook" the reaction overnight "just to be safe."

Comparative Data: Solvent & Reagent Effects

The following table summarizes how reaction conditions influence the impurity profile.

ParameterCondition A (Standard)Condition B (Optimized)Impact on Impurities
Reagent Aqueous NH4OH (28%)NH3 in MeOH (7N) or THFHydrolysis: High in A, Negligible in B.
Solvent Ethanol / WaterTHF or AcetonitrileRegioselectivity: B often improves C2:C6 ratio due to tighter transition states.
Temp Reflux (70-80°C)25°C -> 45°C (Stepwise)Over-amination: High risk in A; Controlled in B.
Pressure Atmospheric (Open flask)Sealed Vessel / AutoclaveKinetics: B allows lower temp reaction (better selectivity) by keeping [NH3] high.

Validated Experimental Protocol (Self-Validating)

Objective: Synthesis of 2-Amino-3,6-difluorobenzonitrile with <1% Regioisomer.

Reagents:

  • 2,3,6-Trifluorobenzonitrile (1.0 eq)

  • 7N Ammonia in Methanol (3.0 eq)

  • Tetrahydrofuran (THF), Anhydrous (5 vol)

Step-by-Step Methodology:

  • Setup: Charge 2,3,6-trifluorobenzonitrile and anhydrous THF into a reaction vessel equipped with a thermometer and magnetic stirrer.

  • Cooling: Cool the solution to 0–5°C using an ice bath. Reason: Controlling the initial exotherm is critical for regioselectivity.

  • Addition: Dropwise add 7N NH3/MeOH over 30 minutes, maintaining internal temperature <10°C.

  • Reaction: Remove ice bath and allow to warm to 20–25°C . Stir for 4–6 hours.

    • Checkpoint: Check HPLC/TLC. If SM remains >5%, heat mildly to 40°C. Do not exceed 50°C.

  • Quench: Concentrate the mixture under reduced pressure to remove excess ammonia and methanol.

  • Workup: Dissolve residue in Ethyl Acetate. Wash with 1N HCl (to remove trace diamines) and Brine.

  • Purification: Recrystallization from Heptane/IPA is preferred over chromatography to separate the regioisomer if present.

Mechanistic Logic Tree (Graphviz)

Use this logic flow to determine the root cause of your specific impurity profile.

TroubleshootingTree Start Identify Major Impurity (via LCMS/NMR) Decision1 Mass = Product + 18? (Amide) Start->Decision1 Decision2 Mass = Product Isomer? (Regioisomer) Decision1->Decision2 No Action1 CAUSE: Hydrolysis FIX: Dry solvents, switch to NH3 gas. Decision1->Action1 Yes Decision3 Mass = Product + 15? (Diamine) Decision2->Decision3 No Action2 CAUSE: C6 Attack FIX: Lower Temp, Non-polar solvent. Decision2->Action2 Yes Action3 CAUSE: Over-reaction FIX: Reduce NH3 eq, Stop reaction earlier. Decision3->Action3 Yes

Figure 2: Decision tree for identifying and resolving synthesis failures based on mass spectrometry data.

References

  • Nucleophilic Aromatic Substitution (SNAr) Mechanisms. Master Organic Chemistry. Explains the activation of fluorobenzenes by electron-withdrawing groups and the "ortho-fluorine" acceleration effect.

  • Regioselectivity in Polyfluorinated Aromatics. National Institutes of Health (PMC). Discusses the computational and experimental basis for regioselectivity in pentafluorophenyl systems, applicable to trifluoro-analogs.

  • Synthesis of 2,6-Difluorobenzonitrile Derivatives. ChemicalBook. Provides general protocols for handling difluorobenzonitriles and analogous amination conditions.

  • Hydrolysis of Nitriles. ResearchGate. Details the kinetics of nitrile hydrolysis to amides under aqueous/thermal conditions, validating the need for anhydrous protocols.

Technical Support Center: LC-MS Profiling of 2-Amino-3,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-2A36DF Subject: Troubleshooting Impurities, Degradants, and Regioisomers in 2-Amino-3,6-difluorobenzonitrile Workflows

Executive Summary

2-Amino-3,6-difluorobenzonitrile (MW: 154.11 Da) is a critical building block in the synthesis of fused heterocycles (e.g., quinazolines for kinase inhibition) and benzoylurea agrochemicals. Its electron-deficient ring makes it highly reactive, but this same reactivity complicates LC-MS analysis.

This guide addresses the three most common support tickets we receive regarding this molecule:

  • Ghost Peaks: Unexpected masses at M+18 (Hydrolysis).

  • Isomeric Contamination: Difficulty separating the 4-amino regioisomer.

  • Ion Suppression: Poor sensitivity due to fluorine-induced effects.

Module 1: The "Ghost" Peak (Hydrolysis)

Symptom: You observe a recurring peak at m/z 173.1 (ESI+) that grows over time in aqueous mobile phases.

Root Cause: The nitrile group at C1 is susceptible to hydrolysis, converting the nitrile (-CN) to a primary amide (-CONH₂). This reaction is catalyzed by both acid and base, and accelerated by heat in the LC column compartment.

Mechanism: Ar-CN + H₂O → Ar-CONH₂ (+18.01 Da mass shift)

Diagnostic Workflow

Use the following decision tree to confirm if your impurity is a hydrolysis product or a synthesis byproduct.

HydrolysisCheck Start Unknown Peak at m/z 173 CheckRT Does RT shift with pH? Start->CheckRT Isolate Isolate peak in MS/MS CheckRT->Isolate No significant shift Fragment Observe Fragment 156 (Loss of NH3)? Isolate->Fragment ResultAmide CONFIRMED: Amide Hydrolysis (2-Amino-3,6-difluorobenzamide) Fragment->ResultAmide Yes ResultSyn Suspect Synthesis Byproduct (Check starting material) Fragment->ResultSyn No

Figure 1: Decision tree for identifying nitrile hydrolysis artifacts.

Corrective Actions
  • Mobile Phase pH: Avoid highly acidic mobile phases (pH < 2.5) if the sample sits in the autosampler for >4 hours. Buffer with Ammonium Formate (pH 3.8) instead of pure Formic Acid.

  • Temperature: Lower the column oven temperature from 40°C to 25°C.

  • Solvent: Store standards in 100% Acetonitrile or DMSO. Do not store in water/methanol mixtures.

Module 2: Regioisomer Resolution (The "Hidden" Impurity)

Symptom: Your purity looks >99% on C18, but downstream cyclization yields unexpected byproducts.

Root Cause: The synthesis of 2-amino-3,6-difluorobenzonitrile often starts from 2,3,6-trifluorobenzonitrile via ammonolysis. This reaction is not perfectly regioselective. The 4-amino-2,5-difluoro isomer (often called the "para" impurity relative to the nitrile) can form.

  • Target: 2-Amino (Ortho to Nitrile)

  • Impurity: 4-Amino (Para to Nitrile)

These isomers have identical mass (154.11 Da) and very similar lipophilicity, causing co-elution on standard C18 columns.

Experimental Protocol: Isomer Separation

Objective: Separate 2-amino and 4-amino isomers.

Methodology: Fluorine atoms possess high electronegativity and electron density. A Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase provides superior selectivity via


 and dipole-dipole interactions compared to the hydrophobic-only interaction of C18.
ParameterStandard Condition (Fails)Optimized Condition (Pass)
Column C18 (3.5 µm, 150mm)Phenyl-Hexyl (2.7 µm, 100mm)
Mobile Phase A 0.1% Formic Acid in Water10mM Ammonium Acetate (pH 5.0)
Mobile Phase B AcetonitrileMethanol (Promotes

-interaction)
Gradient 5-95% B in 10 minIsocratic 35% B for 15 min
Result Single Peak (Co-elution)Resolution > 1.5 (Baseline)

Module 3: MS/MS Fragmentation Guide

Symptom: You need to build a Multiple Reaction Monitoring (MRM) method for quantitation but don't know the transitions.

Fragmentation Logic:

  • Parent Ion: [M+H]⁺ = 155.1

  • Primary Loss: Loss of HCN (27 Da) is characteristic of benzonitriles.

  • Secondary Loss: Loss of HF (20 Da) is characteristic of fluoro-aromatics.

Recommended MRM Transitions
AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Mechanism
Target (2-Amino) 155.1128.120Loss of HCN (Ring contraction)
Target (Quant) 155.1108.135Loss of HCN + HF
Amide (Hydrolysis) 173.1156.115Loss of NH₃ (Amide -> Acid/Nitrile)

Module 4: Reaction Pathway Visualization

Understanding where impurities originate is vital for process control. The diagram below maps the synthesis from 2,3,6-trifluorobenzonitrile and the potential divergence points.

ReactionPathways Start 2,3,6-Trifluorobenzonitrile (Starting Material) Target 2-Amino-3,6-difluorobenzonitrile (TARGET) Start->Target SNAr (C2) Isomer 4-Amino-2,5-difluorobenzonitrile (Regio-Impurity) Start->Isomer SNAr (C4) - Minor Ammonia + NH3 (Ammonolysis) Amide 2-Amino-3,6-difluorobenzamide (Hydrolysis Artifact) Target->Amide +H2O / Acid

Figure 2: Synthesis and degradation pathways.[1] Note that SNAr at C4 is the source of the difficult-to-separate regioisomer.

Frequently Asked Questions (FAQ)

Q: Why do I see a mass at M+41 (196 m/z)? A: This is likely an Acetonitrile adduct ([M+H+ACN]⁺). Fluorinated amines can be "sticky" in the gas phase.

  • Verification: Switch mobile phase B to Methanol. If the peak shifts to M+32 (Methanol adduct) or disappears, it was an adduct, not a real impurity.

Q: Can I use UV detection instead of MS? A: Yes, but be careful. The symmetry of the substitution pattern (3,6-difluoro) means the UV absorbance max is often hypsochromic (shifted to lower wavelengths). Detect at 220 nm or 254 nm . Do not rely on 280 nm, as sensitivity drops significantly for this electron-deficient ring.

Q: My peak shape is tailing badly. Why? A: Fluorinated anilines are weak bases but can interact with free silanols on older silica columns.

  • Fix: Add 5mM Ammonium Acetate to your mobile phase to block silanol sites, or switch to an "End-capped" column (e.g., C18-HSS or C18-CSH).

References

  • Hydrolysis of Fluorobenzonitriles

    • Kinetics of 2,6-difluorobenzonitrile hydrolysis in high temperature liquid water.
  • Synthesis & Regioselectivity

    • An In-depth Technical Guide to the Synthesis of 2-Amino-3,5-difluorobenzonitrile (Analogous chemistry demonstrating SNAr p
  • LC-MS of Fluorinated Compounds

    • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
  • Isomer Separation Strategies

    • Simultaneous separation and identification of structural isomers... using LC-MS. Analytical Methods (RSC).

Sources

Technical Support Center: Stability & Handling of 2-Amino-3,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Prevention of Dimerization and Cyclization Pathways Ticket ID: #ANTH-36DF-STAB

Executive Summary

You are encountering stability issues with 2-Amino-3,6-difluorobenzonitrile (CAS: 190011-81-5).[1] Unlike its non-fluorinated analogs, this compound exhibits heightened electrophilicity at the nitrile carbon due to the strong electron-withdrawing effect of the fluorine atom at the C6 position (ortho to the nitrile).

This electronic environment creates a "perfect storm" for self-condensation , leading to the formation of 4-aminoquinazoline dimers . This guide provides the mechanistic insight, handling protocols, and troubleshooting steps required to maintain compound integrity.

Part 1: The Chemistry of Failure (Mechanism)

To prevent dimerization, one must understand the driving force.[1] The dimerization is a bimolecular nucleophilic addition followed by cyclization.

  • Activation: The C6-Fluorine atom inductively withdraws electron density from the nitrile carbon (

    
    ), significantly increasing its electrophilicity ($ \delta+ $).[1]
    
  • Attack: The amine (

    
    ) of Molecule A attacks the nitrile (
    
    
    
    ) of Molecule B.[1]
  • Cyclization: The resulting amidine intermediate undergoes intramolecular ring closure to form the thermodynamically stable quinazoline core.

This process is autocatalytic in the presence of trace acid or base and is accelerated by heat and high concentration.

Visual 1: Dimerization Pathway

The following diagram illustrates the transition from monomer to the stable quinazoline dimer.

DimerizationPathway Monomer 2-Amino-3,6-difluorobenzonitrile (Monomer) Intermediate Amidine Intermediate (Transient) Monomer->Intermediate Nucleophilic Attack (Rate Limiting) Dimer 4-Aminoquinazoline Derivative (Stable Dimer) Intermediate->Dimer Intramolecular Cyclization Factors Accelerators: - Heat (>25°C) - High Conc. (>0.5M) - Trace Base/Acid Factors->Monomer

Figure 1: The self-condensation pathway where the amine of one molecule attacks the activated nitrile of another, yielding a stable quinazoline dimer.[1]

Part 2: Prevention Protocols (Storage & Handling)

The following protocols are designed to kinetically trap the monomer and prevent the activation energy required for dimerization from being reached.

A. Solid State Storage

In the solid state, crystal lattice energy provides a barrier to reaction, but surface moisture can catalyze dimerization.[1]

ParameterSpecificationScientific Rationale
Temperature -20°C (Required) Arrhenius equation dictates that lowering T significantly reduces the rate constant (

) of the bimolecular reaction.
Atmosphere Argon or Nitrogen Prevents hydrolysis of the nitrile to an amide (a parallel degradation pathway) and excludes catalytic moisture.[1]
Container Amber Glass While not strictly photosensitive, amber glass prevents localized heating from light absorption.[1]
B. Solution Handling (Critical)

Most dimerization events occur during reaction setup or workup when the molecules have rotational freedom.[1]

  • Solvent Selection:

    • Preferred: Dichloromethane (DCM), Toluene, or THF (anhydrous).[1]

    • Avoid: Alcohols (MeOH, EtOH) or water.[1] These can act as proton shuttles, lowering the transition state energy for nucleophilic attack.[1]

    • Strictly Avoid: DMSO or DMF for storage.[1] The high polarity stabilizes the polar transition state of the dimerization.

  • Concentration Limits:

    • Maintain reaction concentrations < 0.2 M whenever possible. Dimerization is second-order with respect to substrate concentration (

      
      ).[1] Doubling concentration quadruples the dimerization rate.
      
  • Temperature Control:

    • Always dissolve the compound at 0°C .

    • Do not heat the solution above 40°C unless the subsequent reaction (e.g., coupling) is faster than the dimerization rate.[1]

Part 3: Troubleshooting & FAQs
Q1: I see a new spot on my TLC plate just above the starting material. Is this the dimer?

Diagnosis: Likely, yes.

  • Technical Detail: The quinazoline dimer is more non-polar than the monomer due to the loss of the free primary amine and nitrile dipole. It typically elutes with a higher

    
     in non-polar solvent systems (e.g., Hexane/EtOAc).[1]
    
  • Verification: Check the UV activity. The dimer has an extended conjugated system and will often fluoresce more intensely or absorb at longer wavelengths (yellowish appearance) compared to the colorless monomer.

Q2: My solution turned yellow overnight. Can I still use it?

Diagnosis: The yellow color indicates the formation of the conjugated quinazoline system (extended


-system).
  • Action:

    • Quantify degradation: Run a quantitative NMR (qNMR) or HPLC.[1]

    • Purification: If degradation is <5%, you may proceed, but be aware that the dimer can act as a scavenger in metal-catalyzed cross-couplings.[1] If >5%, repurify via column chromatography (silica gel, buffered with 1%

      
       to prevent acid-catalyzed degradation on the column).[1]
      
Q3: Can I store a stock solution in DMSO?

Answer: No.

  • Reasoning: DMSO is a polar aprotic solvent that stabilizes charge-separated transition states. It also is hygroscopic.[1] Storing 2-aminobenzonitriles in DMSO at room temperature is a known method to synthesize the dimer intentionally.

  • Alternative: If a stock solution is needed, prepare it in anhydrous THF and store it at -80°C for no longer than 1 week.

Q4: How do I remove the dimer if it forms?

Protocol: The dimer is significantly less basic than the monomer (the quinazoline nitrogen is


 hybridized and part of an aromatic system, but less available than the aniline amine).
  • Dissolve the mixture in DCM.

  • Wash with dilute aqueous HCl (0.5 M). The monomer (aniline) will protonate and move to the aqueous layer. The dimer (less basic) may remain in the organic layer or precipitate.

  • Note: This separation is difficult due to the fluorines reducing the basicity of the monomer. A more reliable method is recrystallization from a non-polar solvent (e.g., Hexane/DCM mix) where the planar dimer aggregates and precipitates preferentially.[1]

Part 4: Decision Tree for Handling

Use this logic flow to determine the safety of your current workflow.

HandlingLogic Start Start: Handling 2-Amino-3,6-difluorobenzonitrile State Current State? Start->State Solid Solid Form State->Solid Solution In Solution State->Solution Storage Store at -20°C under Argon? Solid->Storage Solvent Solvent Type? Solution->Solvent SafeSolid Safe for Long Term Storage->SafeSolid Yes RiskSolid High Risk: Hydrolysis/Dimerization Storage->RiskSolid No Polar DMSO/DMF/MeOH Solvent->Polar High Polarity NonPolar DCM/Toluene/THF Solvent->NonPolar Low Polarity HeatRisk CRITICAL RISK: Rapid Dimerization Polar->HeatRisk Temp Temperature > 25°C? NonPolar->Temp Temp->HeatRisk Yes CoolSafe Safe for < 4 hours Temp->CoolSafe No

Figure 2: Decision tree for assessing the risk of dimerization based on storage and handling conditions.

References
  • Mechanism of Quinazoline Formation

    • Zhang, J., et al. "Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system."[1] Catalysis Science & Technology, 2016.[1]

  • Fluorine Substituent Effects

    • Sneddon, H. F., et al. "Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel."[1] Organometallics, 2023.[1] [1]

  • Synthesis and Stability of Fluorinated Benzonitriles

    • "Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile..." IUCrJ, 2022.[1] (Demonstrates structural distortion and reactivity patterns of difluoro-analogs).

  • General Reactivity of 2-Aminobenzonitriles

    • "Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation." Molecules, 2023.[1][2]

Sources

challenges in the regioselective synthesis of 2-Amino-3,6-difluorobenzonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the Regioselective Synthesis of 2-Amino-3,6-difluorobenzonitrile Derivatives Technical Support Center & Troubleshooting Guide

Executive Summary: The Regioselectivity Paradox

User: Senior Process Chemist / Medicinal Chemist Subject: Overcoming Isomeric Mixtures and Over-Amination in


 Reactions

The synthesis of 2-Amino-3,6-difluorobenzonitrile (Target) from 2,3,6-trifluorobenzonitrile is a classic study in competing electronic activation versus steric hindrance. In Nucleophilic Aromatic Substitution (


), the nitrile group is the primary director. However, the substrate possesses two electrophilic sites ortho to the nitrile (C2 and C6).
  • The Trap: While both positions are activated by the nitrile, the C2 position is further activated by the inductive effect of the adjacent C3-fluorine. Conversely, the C6 position is less sterically hindered but lacks this secondary activation.

  • The Solution: This guide provides the protocols to kinetically favor the C2-attack (electronic control) over the C6-attack (steric control) and prevent the formation of the thermodynamic "over-reaction" product (diamino species).

Troubleshooting Center (Q&A)

Category A: Regioselectivity & Isomer Control

Q1: I am observing a ~15% impurity by HPLC that has the same mass as my product. Is this the 6-amino isomer? Diagnosis: Yes, this is likely 2-amino-5,6-difluorobenzonitrile (formed by attack at C6). Root Cause: The reaction temperature is likely too high, or the solvent polarity is insufficient. High temperatures provide enough energy to overcome the activation barrier for the less activated (but less hindered) C6 position. Corrective Action:

  • Lower Temperature: Reduce reaction temperature to <80°C. The C2-attack has a lower activation energy (

    
    ) due to stabilization by the ortho-fluorine. Lower temperatures kinetically favor this pathway.
    
  • Solvent Switch: If using THF or Ethanol, switch to DMSO or DMAc . Polar aprotic solvents stabilize the anionic Meisenheimer complex, enhancing the rate of the electronically favored pathway (C2) relative to the background thermal substitution.

Q2: Why does the C2 position react preferentially despite being more crowded? Technical Insight: In


, the rate-determining step is the formation of the Meisenheimer complex.
  • C2 Attack: The negative charge is delocalized onto the nitrile. Additionally, the highly electronegative fluorine at C3 (ortho to the attack site) inductively stabilizes the developing negative charge on the ring carbon.

  • C6 Attack: While less hindered (adjacent to H), it lacks the additional inductive stabilization from an ortho-fluorine.

Category B: Impurity Profile & Side Reactions

Q3: I see a significant amount of M+15 (approx) impurity. What is it? Diagnosis: This is likely the 2,6-diamino-3-fluorobenzonitrile (Double substitution). Root Cause: High local concentration of ammonia or extended reaction times. Once the mono-amino product forms, the remaining fluorines are deactivated by the electron-donating amino group. However, under forcing conditions (excess heat/time), the second ortho-fluorine can still be displaced. Corrective Action:

  • Stoichiometry Control: Use a precise equivalent of ammonia (1.05 - 1.1 eq) if possible, or add ammonia slowly to keep its concentration low relative to the starting material.

  • Monitoring: Quench the reaction immediately upon consumption of the starting material. Do not "soak" the reaction overnight.

Q4: My product contains a polar impurity that does not move on silica (High Rf in polar solvents). Diagnosis: 2,3,6-Trifluorobenzamide (Hydrolysis of the nitrile). Root Cause: Presence of water in the reaction mixture, especially under basic conditions (ammonia) and heat. Corrective Action:

  • Dry Solvents: Ensure DMSO/DMAc is anhydrous (<0.05% water).

  • Ammonia Source: Use ammonia gas or anhydrous methanolic ammonia instead of aqueous ammonium hydroxide (

    
    ).
    

Optimized Experimental Protocol

Objective: Synthesis of 2-Amino-3,6-difluorobenzonitrile with >95:5 Regioselectivity.

Reagents:

  • 2,3,6-Trifluorobenzonitrile (1.0 eq)[1]

  • Ammonia (7 M in Methanol) (1.2 eq)

  • DMSO (Anhydrous, 5 vol)

Step-by-Step Workflow:

  • Setup: Charge 2,3,6-trifluorobenzonitrile and anhydrous DMSO into a pressure tube or autoclave.

  • Cooling: Cool the solution to 0–5°C using an ice bath. Critical: Low initial temperature prevents exotherm-driven loss of regioselectivity.

  • Addition: Dropwise add the Ammonia/MeOH solution over 30 minutes, maintaining internal temperature <10°C.

  • Reaction: Seal the vessel. Allow to warm to Room Temperature (20–25°C). Stir for 12–16 hours.

    • Note: Do not heat. The reaction is exothermic and sufficiently fast at RT in DMSO.

  • IPC (In-Process Control): Check HPLC. Target: <2% Starting Material.

  • Workup:

    • Pour reaction mixture into ice-water (10 vol).

    • The product should precipitate as an off-white solid.

    • Filter and wash with water to remove DMSO and ammonium fluoride salts.

  • Purification (if required): Recrystallize from Ethanol/Water (8:2) or purify via silica column (Hexane/EtOAc 9:1).

Data & Analysis

Table 1: Solvent & Condition Effects on Regioselectivity
SolventTemp (°C)Ammonia SourceYield (%)Ratio (C2 : C6 Isomer)Comments
DMSO 25 MeOH/NH3 88% 96 : 4 Optimal Conditions.
DMSO80Aqueous NH375%82 : 18High temp erodes selectivity; water causes hydrolysis.
Ethanol78 (Reflux)Aqueous NH365%85 : 15Slow reaction; significant hydrolysis.
THF25Gas40%98 : 2Excellent selectivity but very slow conversion.
Table 2: Impurity Identification Guide
Impurity NameStructure NoteRelative Retention (HPLC)Origin
Isomer A 2-Amino-5,6-difluorobenzonitrile0.95 (Close to product)C6-Attack (Steric control)
Diamino 2,6-Diamino-3-fluorobenzonitrile0.60 (More polar)Over-reaction (Excess NH3/Heat)
Amide 2,3,6-Trifluorobenzamide0.30 (Very polar)Nitrile Hydrolysis (

)

Visualized Mechanisms

Figure 1: Reaction Pathway & Transition State Logic

SNAr_Pathway Start 2,3,6-Trifluorobenzonitrile (Starting Material) TS_C2 Transition State C2 (Stabilized by ortho-F & ortho-CN) LOW Activation Energy Start->TS_C2 NH3 / DMSO (Fast) TS_C6 Transition State C6 (Stabilized by ortho-CN only) MEDIUM Activation Energy Start->TS_C6 NH3 / Heat (Slower) Prod_Major 2-Amino-3,6-difluorobenzonitrile (MAJOR PRODUCT) TS_C2->Prod_Major - HF Prod_Minor 2-Amino-5,6-difluorobenzonitrile (Minor Isomer) TS_C6->Prod_Minor - HF Diamino 2,6-Diamino-3-fluorobenzonitrile (Over-reaction) Prod_Major->Diamino Excess NH3 / >80°C

Caption: Kinetic competition between C2 and C6 pathways. The C2 pathway is electronically favored due to the inductive effect of the C3-Fluorine.

Figure 2: Purification Workflow

Purification_Flow Rxn_Mix Reaction Mixture (DMSO, Product, Isomer, Salts) Quench Quench into Ice Water (Precipitation) Rxn_Mix->Quench Filter Filtration Quench->Filter Solid Crude Solid (Product + Isomer) Filter->Solid Filtrate Filtrate (DMSO, Salts, Amide) Filter->Filtrate Recryst Recrystallization (EtOH/H2O 8:2) Solid->Recryst Final Pure 2-Amino-3,6-difluorobenzonitrile (>98% Purity) Recryst->Final

Caption: Downstream processing to isolate the target regioisomer and remove polar impurities.

References

  • Regioselectivity in Polyfluorinated Aromatics

    • Title: Practical and regioselective amin
    • Source: N
    • URL:[Link]

  • Synthesis of 2-Amino-3,6-difluorobenzonitrile (Precursor for Radiotracers)

    • Title: Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone.
    • Source: PMC (PubMed Central), 2018.
    • URL:[Link]

  • General

    
     Mechanism & Solvent Effects: 
    
    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Impurity Profiling in Fluorobenzonitriles: Title: Purity Analysis of 2-Amino-3,5-difluorobenzonitrile (Analogous Isomer Guide). Source: Benchchem Technical Guides.

Sources

work-up procedures for reactions involving 2-Amino-3,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Amino-3,6-difluorobenzonitrile. This guide is designed to provide in-depth, field-proven insights into the work-up procedures for reactions involving this versatile synthetic building block. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic workflows effectively.

Introduction: The Chemistry of 2-Amino-3,6-difluorobenzonitrile

2-Amino-3,6-difluorobenzonitrile is a valuable intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors for cancer therapy, and agrochemicals.[1] Its utility stems from the unique interplay of its three functional groups: a nucleophilic aromatic amine, an electrophilic nitrile, and a difluorinated benzene ring. The fluorine atoms exert strong electron-withdrawing inductive effects, which modulate the reactivity of both the amino and nitrile groups. Understanding these electronic effects is critical for predicting reaction outcomes and designing effective purification strategies.

The amino group's nucleophilicity is somewhat attenuated by the fluorine substituents, while the nitrile carbon becomes more electrophilic.[2] This dual nature allows for a wide range of transformations, but also necessitates careful consideration during the reaction work-up to avoid side reactions and ensure efficient isolation of the desired product.

Physicochemical Properties

A solid understanding of the physical properties of your starting material is fundamental.

PropertyValueSource
Molecular Formula C₇H₄F₂N₂[1]
Molecular Weight 154.12 g/mol [1][3]
Melting Point 92-97 °C[1]
Boiling Point 254 °C[1]
Appearance White to off-white solidN/A
CAS Number 190011-81-5[3]

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling and reactivity of 2-Amino-3,6-difluorobenzonitrile.

Q1: What are the best solvents for reactions involving 2-Amino-3,6-difluorobenzonitrile?

A1: The choice of solvent is highly reaction-dependent. However, due to its moderate polarity and potential for hydrogen bonding, 2-Amino-3,6-difluorobenzonitrile generally shows good solubility in polar aprotic solvents.

  • Common Choices: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are frequently used.

  • Causality: For reactions where the starting material's solubility is a concern, DMF or DMSO are excellent choices.[4] However, their high boiling points can complicate removal during work-up. THF is often preferred for its lower boiling point, but it's crucial to ensure the compound is fully dissolved, sometimes requiring gentle heating.[4][5] Always confirm the stability of your reactants at elevated temperatures before proceeding.

Q2: How susceptible is the nitrile group to hydrolysis during aqueous work-up?

A2: The nitrile group is generally stable under neutral aqueous conditions at room temperature. However, it can undergo hydrolysis to a carboxylic acid (or its salt) under prolonged exposure to strongly acidic or basic conditions, especially with heating.[6][7]

  • Acidic Hydrolysis: Heating with an acid like HCl will convert the nitrile to a carboxylic acid, with the amino group forming an ammonium salt.[6]

  • Basic Hydrolysis: Heating with a base like NaOH will yield the sodium salt of the carboxylic acid and release ammonia gas.[6][8]

  • Practical Implication: During work-up, short-duration washes with dilute acid or base at room temperature are generally safe. However, if your reaction is run under harsh acidic or basic conditions, hydrolysis of the nitrile is a potential side reaction that must be considered.

Q3: What are the primary safety concerns when handling this compound?

A3: 2-Amino-3,6-difluorobenzonitrile is classified as a toxic solid. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[3]

  • Handling: Always handle this compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Transport Information: It falls under Transport Hazard Class 6.1, Packing Group III, with the proper shipping name "NITRILES, SOLID, TOXIC, N.O.S.".[3]

Troubleshooting Guide for Work-up Procedures

This section provides solutions to specific problems you may encounter during the isolation and purification of products derived from 2-Amino-3,6-difluorobenzonitrile.

Problem 1: An intractable emulsion has formed during the aqueous extraction.

Possible Cause: The presence of polar, high-boiling point solvents like DMF or DMSO, or the formation of amphiphilic byproducts, can lead to the formation of stable emulsions.

Solution Pathway:

  • Patience and Brine: First, allow the separatory funnel to stand undisturbed for 10-20 minutes. If the layers begin to separate, add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer often helps to break the emulsion by "salting out" the organic components.

  • Filtration: If brine is ineffective, try filtering the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsified droplets.

  • Solvent Modification:

    • Add more of the organic extraction solvent to decrease the overall polarity of the organic phase.

    • If your product is stable, carefully evaporate the solvent in vacuo and re-dissolve the residue in a different, less emulsion-prone extraction solvent like ethyl acetate or dichloromethane before attempting the wash again.[5]

  • Centrifugation: For smaller-scale reactions, transferring the mixture to centrifuge tubes and spinning at a moderate speed can effectively separate the layers.

Problem 2: My product is not precipitating from the solution after pH adjustment.

Possible Cause: The product may be more soluble in the final solvent mixture than anticipated, or it may be "oiling out" as a supersaturated liquid instead of crystallizing.

Solution Pathway:

G start Reaction Quenched, pH Adjusted no_precip No Precipitate Observed start->no_precip oiling_out Product 'Oils Out' start->oiling_out

  • Concentrate the Solution: Carefully reduce the volume of the solvent on a rotary evaporator. This increases the concentration of your product and may force crystallization.

  • Introduce an Anti-Solvent: Slowly add a solvent in which your product is insoluble (an "anti-solvent"), such as hexanes or water, until the solution becomes cloudy.[9] This indicates the onset of precipitation.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure product from a previous batch, add a single crystal ("seed crystal") to the solution to initiate crystallization.

  • Address Oiling Out: If the product separates as an oil, try re-warming the solution until it is homogeneous, then allow it to cool very slowly and undisturbed. If it still oils out, you can attempt to triturate the oil with an anti-solvent, which can sometimes induce solidification.

Problem 3: My final product is contaminated with palladium catalyst from a cross-coupling reaction (e.g., Buchwald-Hartwig).

Possible Cause: Palladium catalysts and their phosphine ligands can be difficult to separate from the desired product using standard extraction and crystallization, often requiring chromatographic purification.[10]

Solution Pathway:

  • Filtration through Silica/Celite: Before aqueous work-up, dilute the reaction mixture with a solvent like ethyl acetate or toluene and filter it through a short plug of silica gel or Celite®. This will often adsorb a significant portion of the palladium complexes.

  • Specific Aqueous Washes:

    • Ammonium Hydroxide: Washing the organic layer with a dilute solution of ammonium hydroxide can help to complex and remove residual palladium.[11][12]

    • Thiol-based Washes: Solutions of reagents like N-acetylcysteine or sodium thioglycolate can be used to scavenge palladium into the aqueous layer.

  • Charcoal Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated charcoal for 15-30 minutes. The charcoal will adsorb the colored palladium impurities. Filter through Celite® to remove the charcoal. Be aware that this can sometimes lead to loss of product due to adsorption.

  • Optimized Chromatography: If column chromatography is necessary, adding a small percentage of triethylamine (~1-2%) to the eluent can help to move highly polar phosphine oxide byproducts along the column, preventing them from co-eluting with your product.[13]

Detailed Experimental Protocols

These protocols provide a validated, step-by-step framework for common work-up scenarios.

Protocol 1: Standard Aqueous Work-up for a Neutral or Mildly Basic Reaction

This protocol is suitable for reactions where the product is a neutral or weakly basic organic compound soluble in a water-immiscible solvent.

G start Crude Reaction Mixture quench 1. Quench Reaction (e.g., add H₂O or sat. NH₄Cl) start->quench extract 2. Extract with Organic Solvent (e.g., EtOAc, DCM) quench->extract sep_funnel Transfer to Separatory Funnel extract->sep_funnel wash_acid 3. Wash with Dilute Acid (e.g., 1M HCl) Removes basic impurities sep_funnel->wash_acid wash_base 4. Wash with Dilute Base (e.g., sat. NaHCO₃) Removes acidic impurities wash_acid->wash_base wash_brine 5. Wash with Brine (sat. NaCl) Removes bulk water wash_base->wash_brine dry 6. Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) wash_brine->dry filter_evap 7. Filter and Concentrate (Rotary Evaporation) dry->filter_evap crude_product Crude Product for Purification filter_evap->crude_product

  • Quenching: Cool the reaction mixture to room temperature. Slowly add deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any reactive reagents.[13][14]

  • Extraction: Add a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The volume should be sufficient to fully dissolve your product. Transfer the entire mixture to a separatory funnel.

  • Acid Wash (Optional): To remove basic impurities (e.g., unreacted amines, pyridine), wash the organic layer with 1M HCl. Drain the aqueous layer.

  • Base Wash: To remove acidic impurities, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be sure to vent the separatory funnel frequently to release any CO₂ gas that evolves. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water and aids in breaking any minor emulsions.[11][12]

  • Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir for 5-10 minutes.

  • Concentration: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Work-up via Acidification and Precipitation

This protocol is effective for isolating products that are soluble at neutral or basic pH but precipitate as a salt in acidic conditions, such as when the nitrile group has been hydrolyzed to a carboxylic acid.[2][11][12]

  • Cooling and Dilution: Cool the reaction mixture (e.g., from a basic hydrolysis in NaOH/water) in an ice bath. If the mixture is very concentrated, you may add some deionized water to ensure the final product can precipitate freely.

  • Acidification: While stirring vigorously, slowly add concentrated or 6M hydrochloric acid (HCl) dropwise. Monitor the pH of the solution using pH paper or a pH meter.

  • Precipitation: Continue adding acid until the pH is approximately 1-2. The product should precipitate as a solid.[2][12]

  • Digestion: Continue to stir the resulting slurry in the ice bath for at least 30 minutes. This process, known as digestion, allows for the formation of larger, more easily filterable crystals.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.

  • Drying: Dry the isolated solid under vacuum to a constant weight. The product may be isolated as a hydrochloride salt if the molecule contains a basic functional group.

References

  • Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Retrieved from [Link]

  • Workup for Reactions in THF/Dioxane. (n.d.). University of Rochester. Retrieved from [Link]

  • Theory of Aqueous Workup. (n.d.). University of York. Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. Retrieved from [Link]

  • Zhuravlev, F. M., et al. (2023). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1083–1090. Available at: [Link]

  • Zhuravlev, F. M., et al. (2023). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). IUCrData, 8(11). Available at: [Link]

  • 2-Bromo-3,6-difluorobenzonitrile. (n.d.). PubChem. Retrieved from [Link]

  • 2-Amino-3,6-difluorobenzonitrile. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. (2023). Organometallics, 42(15), 1845–1856. Available at: [Link]

  • Hydrolysing Nitriles. (n.d.). Chemguide. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules, 26(23), 7386. Available at: [Link]

  • Method for preparing 2,6-difluorobenzonitrile by using 2,6-dichlorobenzonitrile fluoro. (n.d.). Google Patents.
  • 2-Amino-3,5-dichlorobenzonitrile: DFT calculations in the monomer and dimer forms, FT-IR and FT-Raman spectra, molecular geometry, atomic charges and thermodynamical parameters. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 533-545. Available at: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). YouTube. Retrieved from [Link]

  • Internal conversion with 4-(azetidinyl)benzonitriles in alkane solvents. Influence of fluoro substitution. (2001). Physical Chemistry Chemical Physics, 3, 2768-2772. Available at: [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry. Retrieved from [Link]

  • Synthesis method of 2, 6-difluorobenzonitrile. (n.d.). Google Patents.
  • Separation and Refining of Amino acids. (n.d.). Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2015). Tetrahedron Letters, 56(38), 5264-5267. Available at: [Link]

  • Hydrolysis of nitriles. (2020). Chemistry LibreTexts. Retrieved from [Link]

Sources

Validation & Comparative

validation of 2-Amino-3,6-difluorobenzonitrile synthesis by NMR and elemental analysis

Author: BenchChem Technical Support Team. Date: February 2026

Methodology for Structural Confirmation via NMR and Elemental Analysis

Executive Summary

2-Amino-3,6-difluorobenzonitrile (CAS: 102271-16-9) is a critical fluorinated building block in the synthesis of bioactive quinazolines and kinase inhibitors.[1] Its structural integrity is defined by the precise 3,6-difluoro substitution pattern, which dictates the electronic properties of the resulting pharmacophore.

In synthetic pathways—typically involving the ammonolysis of 2,3,6-trifluorobenzonitrile—the formation of regioisomeric impurities (e.g., 2-amino-5,6-difluorobenzonitrile) is a persistent risk. Standard HPLC often struggles to resolve these isomers due to their identical polarity. This guide outlines a definitive validation protocol using


F NMR spectroscopy  as the primary discriminator, supported by 

H NMR
and Elemental Analysis (CHN) for purity confirmation.

Part 1: The Synthetic Context & Impurity Profile

To validate the product, one must understand the genesis of its impurities. The most common synthesis route involves Nucleophilic Aromatic Substitution (


).
  • Precursor: 2,3,6-Trifluorobenzonitrile.

  • Reagent: Ammonia (

    
    ) or Ammonium Hydroxide.
    
  • Mechanism: The amino group displaces a fluorine atom.

  • The Risk: The precursor has two activated positions ortho to the nitrile group (C2 and C6). While C2 is electronically favored, steric or solvent effects can lead to attack at C6, generating the 2-amino-5,6-difluorobenzonitrile regioisomer.

Why Validation Matters: The 5,6-isomer is a "silent" impurity in UV-based assays but acts as a chain terminator or inactive scaffold in downstream drug synthesis.

Part 2: NMR Validation Strategy

F NMR: The Regio-Specific Fingerprint

Fluorine NMR is the most robust tool for this validation because the chemical shift is highly sensitive to the local electronic environment (ortho-substituent effects).

  • Target Profile (2-Amino-3,6-difluoro):

    • Signal A (F6): Ortho to the Nitrile (CN). The CN group is electron-withdrawing (deshielding).

    • Signal B (F3): Ortho to the Amine (

      
      ). The 
      
      
      
      group is electron-donating (shielding).
    • Result: Two distinct signals with a wide separation (typically >15 ppm).[2]

  • Impurity Profile (2-Amino-5,6-difluoro):

    • The fluorines are adjacent (vicinal) at positions 5 and 6. This creates a strong coupling system and a completely different chemical shift pattern compared to the 3,6-separation.

H NMR: Protons H4 and H5

The molecule possesses only two aromatic protons, H4 and H5, which are adjacent (ortho).

  • Coupling Pattern: We expect a complex "doublet of doublets" or multiplet for each proton.

    • 
      : Ortho coupling (~8–9 Hz).
      
    • 
      : Protons will couple with both F3 and F6 (values range from 4–10 Hz).
      
  • Diagnostic Value: Integration of the broad singlet (

    
    ) relative to the aromatic region confirms the amine incorporation.
    

Part 3: Comparative Analysis (Product vs. Alternatives)

The following table contrasts the analytical profile of the desired High-Purity synthesized product against a crude mixture containing the common regioisomer.

Table 1: Comparative Analytical Profile

FeatureHigh-Purity 2-Amino-3,6-difluorobenzonitrile Crude/Impure Mixture (w/ 5,6-isomer) Commercial Reference Standard

F NMR Shifts
Two sharp multiplets.

ppm
(F6),

ppm
(F3). (Est.)[2]
Additional minor peaks visible (e.g., <5% intensity) at different shifts.[2]Matches High-Purity profile exactly.

F Integration
Ratio F(A) : F(B) = 1.00 : 1.00 Non-integer ratios or presence of satellite peaks integrating to <0.[2]1.1.00 : 1.00

H NMR (Aromatic)
Two distinct multiplets (H4, H5).Overlapping multiplets; "muddy" baseline in aromatic region.Clean multiplets.
Elemental (C) Theoretical: 54.55% (Tolerance ±0.4%)Deviations >0.4% if inorganic salts (

) remain.[2]
54.55% ± 0.2%
Elemental (N) Theoretical: 18.18% Often higher if residual trapped

or solvent is present.
18.18% ± 0.2%
Suitability Pass: Ready for GMP synthesis.Fail: Requires recrystallization.Pass: Reference material.

> Note: Chemical shifts are solvent-dependent (typically DMSO-


 or 

).[2] The separation (

) is more critical than the absolute value.

Part 4: Validation Workflow & Logic

The following diagram illustrates the decision-making process for validating the synthesis batch.

ValidationWorkflow Start Crude Synthesis Product (Solid) Prep Sample Preparation (Dry 4h @ 40°C) Start->Prep Analysis Parallel Analysis Prep->Analysis NMR_Path NMR Spectroscopy (DMSO-d6) Analysis->NMR_Path EA_Path Elemental Analysis (CHN Combustion) Analysis->EA_Path F19_Check 19F NMR Check: Are there exactly 2 major peaks? Is Integration 1:1? NMR_Path->F19_Check CHN_Check CHN Tolerance: Values within ±0.4% of Theoretical? EA_Path->CHN_Check H1_Check 1H NMR Check: No solvent peaks? NH2 Integration = 2H? F19_Check->H1_Check Pass Fail_Regio FAIL: Regioisomer Detected Action: Recrystallize F19_Check->Fail_Regio Fail (Extra Peaks) Decision Quality Decision H1_Check->Decision CHN_Check->Decision Pass VALIDATED Release for Synthesis Decision->Pass All Criteria Met Fail_Salt FAIL: Incorrect CHN Action: Water Wash/Dry Decision->Fail_Salt CHN Deviant

Figure 1: Decision tree for the structural validation of 2-Amino-3,6-difluorobenzonitrile, prioritizing


F NMR for isomer detection.

Part 5: Detailed Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition

Standardizing the solvent is crucial for reproducible chemical shifts.

  • Solvent Selection: Use DMSO-

    
      (Deuterated Dimethyl Sulfoxide).
    
    • Reasoning: The polar nature of the amino and nitrile groups ensures full solubility and prevents aggregation that broadens peaks in

      
      .
      
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

    • Tip: Filter the solution through a cotton plug into the NMR tube to remove inorganic salts (e.g.,

      
      ) which are insoluble in DMSO but can affect shimming.
      
  • Acquisition Parameters (

    
    F): 
    
    • Sweep Width: Ensure range covers -50 to -200 ppm.

    • Scans: Minimum 64 scans (Fluorine has high sensitivity, but we need to see small impurity peaks).

    • Relaxation Delay (d1): Set to 5 seconds to ensure accurate integration (Fluorine relaxation times can be long).

Protocol B: Elemental Analysis (CHN)

Used to confirm the absence of inorganic byproducts and solvent entrapment.

  • Drying: Dry the sample under high vacuum (< 5 mbar) at 45°C for 6 hours.

    • Why: The nitrile group can be hygroscopic. Water weight will skew the %C and %N calculations.

  • Combustion: Perform standard combustion analysis.

  • Acceptance Criteria (Molecular Formula

    
    , MW = 154.12  g/mol ): 
    
    • Carbon: 54.55% (Accept: 54.15 – 54.95%)

    • Hydrogen: 2.62% (Accept: 2.22 – 3.02%)

    • Nitrogen: 18.18% (Accept: 17.78 – 18.58%)

Part 6: Mechanistic Logic (Why this works)

The validation relies on the Hammett Substituent Constants and the Orthogonal nature of the analysis .

  • Electronic Shielding: In

    
    F NMR, electron density shields the nucleus (upfield shift).
    
    • The Fluorine at C3 is ortho to the Amino group (

      
      ). The lone pair on Nitrogen donates electron density into the ring via resonance, significantly shielding F3.
      
    • The Fluorine at C6 is ortho to the Nitrile group (CN). The CN group withdraws electron density via induction and resonance, deshielding F6.

    • Result: This "Push-Pull" system creates the massive chemical shift separation that makes this method self-validating. If the amine were at a different position (e.g., meta to F), this separation would collapse.

  • Stoichiometric Confirmation: Elemental analysis acts as the "mass balance" check. NMR sees protons and fluorines, but EA confirms the carbon backbone and nitrogen count, ensuring no non-fluorinated organic impurities (like starting material oligomers) are present.

References

  • International Council for Harmonisation (ICH). (2019).[2] Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.[2]Link

  • United States Pharmacopeia (USP). (2023).[2][3] General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard reference for F shift prediction).
  • Thermo Fisher Scientific. (n.d.).[2] 2-Amino-3,6-difluorobenzonitrile Product Specifications.Link

  • ChemicalBook. (n.d.).[2] 2,6-Difluorobenzonitrile NMR Data (Analog Reference).Link

Sources

A Senior Application Scientist's Guide to the Reactivity of 2-Amino-3,6-difluorobenzonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Benzonitriles

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into aromatic scaffolds is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1] Among the vast array of fluorinated building blocks, aminodifluorobenzonitriles stand out as exceptionally versatile intermediates. Their unique combination of an electron-donating amino group, electron-withdrawing fluorine atoms, and a synthetically malleable nitrile group presents a rich tapestry of chemical reactivity.[2][3]

This guide offers an in-depth comparison of the reactivity between 2-Amino-3,6-difluorobenzonitrile and its structural isomers. Moving beyond a simple catalog of properties, we will dissect the intricate interplay of electronic and steric effects that govern their chemical behavior. For the discerning researcher, understanding these nuances is paramount to selecting the optimal starting material and designing efficient, high-yield synthetic routes.

Structural and Physicochemical Overview of Isomers

A foundational understanding begins with the basic physicochemical properties of these isomers. The precise placement of the amino and fluoro substituents dictates not only electronic properties but also physical characteristics such as melting point and crystal packing, which can influence reaction kinetics in heterogeneous systems.

CompoundStructureCAS NumberMolecular Weight ( g/mol )Melting Point (°C)
2-Amino-3,6-difluorobenzonitrile 190011-81-5154.1292-97[2]
2-Amino-3,5-difluorobenzonitrile126674-94-0154.1285-88[3]
4-Amino-3,5-difluorobenzonitrile64248-63-1154.1284-86[3]
2-Amino-4,6-difluorobenzonitrile161957-56-8154.12104-108[3]

Note: Structures are illustrative. Data compiled from multiple sources.

The Electronic Tug-of-War: Predicting Reactivity

The reactivity of a substituted benzene ring is a direct consequence of the electronic nature of its substituents. In aminodifluorobenzonitriles, we observe a fascinating "tug-of-war" between electron-donating and electron-withdrawing groups.

  • Amino Group (-NH₂): A potent activating group that donates electron density to the ring via resonance, increasing its nucleophilicity. It is a strong ortho, para-director for electrophilic aromatic substitution (EAS).[4][5]

  • Fluorine Atoms (-F): These exhibit a dual nature. They are strongly electron-withdrawing inductively but can donate electron density via resonance. Overall, they are deactivating towards EAS but are still ortho, para-directing.[6][7]

  • Nitrile Group (-CN): A powerful electron-withdrawing group through both induction and resonance. It is strongly deactivating and a meta-director for EAS.[8]

The specific arrangement of these groups in each isomer creates a unique map of electron density across the aromatic ring, which dictates the regioselectivity and rate of various chemical transformations.

G substituents Substituent Groups nh2 Amino (-NH₂) (Donating, Activating) f Fluorine (-F) (Withdrawing, Deactivating) cn Nitrile (-CN) (Withdrawing, Deactivating) reactivity Aromatic Ring Reactivity Profile eas Electrophilic Aromatic Substitution (EAS) reactivity->eas snar Nucleophilic Aromatic Substitution (SNAr) reactivity->snar nh2->reactivity o,p-directing ↑ Rate f->reactivity o,p-directing ↓ Rate cn->reactivity m-directing ↓↓ Rate

Caption: Interplay of substituent electronic effects on reactivity.

Comparative Reactivity Analysis

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are critical for modifying these scaffolds. They require an electron-deficient aromatic ring and a suitable leaving group.[9][10] In these isomers, the fluorine atoms can serve as excellent leaving groups, a somewhat counterintuitive fact that stems from the reaction mechanism where C-F bond cleavage is not the rate-determining step.[9] The key is the stabilization of the negatively charged Meisenheimer complex intermediate.[8]

  • 2-Amino-3,6-difluorobenzonitrile: This isomer presents a complex case. The fluorine at C6 is para to the electron-donating amino group, which would typically disfavor SNAr. However, it is also ortho to the powerfully electron-withdrawing nitrile group, which strongly activates it. The fluorine at C3 is ortho to both the amino and nitrile groups. The position ortho or para to a strong electron-withdrawing group is most activated for SNAr.[9] Therefore, the fluorine at C6 is expected to be the most labile site for nucleophilic attack.

  • Isomer Comparison:

    • 4-Amino-3,5-difluorobenzonitrile: Both fluorine atoms are ortho to the amino group and meta to the nitrile group. The activation from the nitrile group is weaker at these positions.

    • 2-Amino-4,6-difluorobenzonitrile: The fluorine at C6 is para to the amino group and meta to the nitrile. The fluorine at C4 is meta to the amino group and ortho to the nitrile. The C4 position is likely the most reactive site for SNAr in this isomer.

Electrophilic Aromatic Substitution (EAS)

In EAS reactions, the aromatic ring acts as the nucleophile, attacking an electrophile.[7][11] The outcome is governed by the most powerfully activating, directing group on the ring.

  • 2-Amino-3,6-difluorobenzonitrile: The amino group is the most potent activating group and will direct incoming electrophiles to the positions ortho and para to it (C3 and C5).[5] However, C3 is already substituted with a fluorine atom. Therefore, the primary site for electrophilic attack will be C5. Steric hindrance from the adjacent C6-fluorine might slightly reduce the reaction rate compared to a less hindered position.

  • Isomer Comparison:

    • 2-Amino-3,5-difluorobenzonitrile: The amino group directs to C3 (blocked), C5 (blocked), and C1 (the ipso carbon). This isomer will be significantly less reactive towards EAS as the most activated positions are occupied.

    • 4-Amino-3,5-difluorobenzonitrile: The amino group directs to the C2 and C6 positions, which are equivalent and sterically accessible. This isomer is expected to be quite reactive towards EAS at these positions.

Functional Group Reactivity
  • Nucleophilicity of the Amino Group: The electron-withdrawing nature of the two fluorine atoms and the nitrile group decreases the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to aniline. The extent of this reduction depends on proximity. In 2-Amino-3,6-difluorobenzonitrile , the ortho-fluorine at C3 will have a more pronounced electron-withdrawing inductive effect on the amino group than a meta or para fluorine, making it less nucleophilic than some of its isomers.[3]

  • Electrophilicity of the Nitrile Group: Conversely, the electron-withdrawing fluorine atoms increase the electrophilicity of the carbon atom in the nitrile group.[3] This can facilitate reactions such as hydrolysis to an amide or reduction to an amine. A computational study on fluorinated benzonitriles has shown that fluoro substituents significantly impact the C-CN bond activation, highlighting the electronic influence on this functional group.[12]

Experimental Protocol: Comparative SNAr Reactivity

To provide actionable data, a standardized experiment is essential. The following protocol describes a comparative study of SNAr reactivity using sodium methoxide.

Objective: To compare the reaction rate and yield of methoxy-de-fluorination for 2-Amino-3,6-difluorobenzonitrile and its isomers.

Materials:

  • 2-Amino-3,6-difluorobenzonitrile and its isomers

  • Sodium methoxide (NaOMe), 0.5 M solution in Methanol (MeOH)

  • Anhydrous Dimethylformamide (DMF)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Reaction vials with stir bars

  • Heating block/oil bath

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment

Procedure:

  • Preparation: In separate, labeled reaction vials, add 154 mg (1.0 mmol) of each aminodifluorobenzonitrile isomer.

  • Solvent & Standard: To each vial, add 5.0 mL of anhydrous DMF and a precise amount of the internal standard.

  • Equilibration: Place the vials in a heating block pre-heated to 80°C and allow them to stir for 10 minutes to reach thermal equilibrium.

  • Initiation: To each vial, add 2.2 mL of 0.5 M NaOMe in MeOH (1.1 mmol, 1.1 eq.) via syringe. Start a timer for each vial immediately upon addition.

  • Sampling: At set time intervals (e.g., 15, 30, 60, 120, 240 minutes), withdraw a 0.1 mL aliquot from each reaction mixture.

  • Quenching: Immediately quench each aliquot in a separate vial containing 1.0 mL of a 1% acetic acid solution in water.

  • Analysis: Analyze the quenched aliquots by GC-MS to determine the ratio of starting material to product, using the internal standard for quantification.

  • Data Processing: Plot the concentration of the product versus time for each isomer to compare reaction rates. Calculate the final yield after the reaction has gone to completion (or after 24 hours).

Sources

advantages of using 2-Amino-3,6-difluorobenzonitrile over non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In the high-stakes landscape of drug discovery, the "fluorine effect" is a decisive factor in converting a hit to a lead.[1] 2-Amino-3,6-difluorobenzonitrile (CAS 190011-81-5) represents a privileged scaffold over its non-fluorinated analog, 2-aminobenzonitrile.[1]

While the non-fluorinated parent compound provides a baseline reactivity for synthesizing nitrogen heterocycles (quinazolines, quinolines, indoles), the 3,6-difluoro analog introduces critical physicochemical alterations—specifically metabolic blocking , pKa modulation , and lipophilicity enhancement —without significantly disrupting steric binding modes. This guide objectively compares these advantages, supported by mechanistic insights and experimental workflows.

Physicochemical & Pharmacokinetic Comparison

The strategic incorporation of fluorine at the 3- and 6-positions (ortho to the amine and nitrile groups) fundamentally alters the molecule's electronic landscape.[1]

Table 1: Comparative Profile
Feature2-Aminobenzonitrile (Non-Fluorinated)2-Amino-3,6-difluorobenzonitrile Impact on Drug Design
Electronic Character Electron-rich aromatic ringElectron-deficient (π-hole interactions)Reduced oxidative metabolism; altered

-

stacking.[1]
Amine Nucleophilicity HighReduced (Inductive withdrawal by 3-F)Requires modified synthetic conditions; reduces off-target toxicity.[1]
Nitrile Electrophilicity ModerateEnhanced (Inductive withdrawal by 6-F)Facilitates nucleophilic attack at the nitrile carbon during cyclization.[1]
Lipophilicity (ClogP) ~1.3~1.8Improved passive membrane permeability.[1]
Metabolic Liability High (C3/C6 positions vulnerable to CYP450)Low (C3/C6 blocked by C-F bond)Extended half-life (

); reduced clearance.[1]
Mechanistic Insight: Metabolic Blocking

In the non-fluorinated analog, the positions ortho and para to the amino group are highly susceptible to electrophilic hydroxylation by Cytochrome P450 enzymes.[1]

  • Non-Fluorinated: Rapid hydroxylation at C3 or C6 leads to Phase II conjugation and excretion.[1]

  • 3,6-Difluoro Analog: The C-F bond (approx. 116 kcal/mol) is metabolically inert.[1] By blocking the C3 and C6 positions, the molecule forces metabolism to the less reactive C4/C5 positions or redirects clearance pathways, significantly extending the drug's residence time in vivo.[1]

Synthetic Utility & Reactivity

The unique "double-ortho" substitution pattern of 2-Amino-3,6-difluorobenzonitrile dictates specific synthetic strategies. The 6-fluoro substituent activates the nitrile group towards nucleophilic attack, while the 3-fluoro substituent slightly deactivates the amine.[1]

Case Study: Synthesis of 5,8-Difluoro-4-anilinoquinazoline

Quinazolines are a dominant scaffold in kinase inhibitors (e.g., EGFR inhibitors). The use of the 3,6-difluoro intermediate yields a 5,8-difluoroquinazoline core.[1]

Diagram 1: Comparative Synthetic Pathway & Metabolic Fate

This diagram illustrates the synthesis of a quinazoline core and highlights how the fluorinated scaffold blocks metabolic oxidation sites that are vulnerable in the non-fluorinated analog.[1]

Synthesis_Metabolism_Comparison Start_H 2-Aminobenzonitrile (Non-Fluorinated) Inter_H Formamidine Intermediate Start_H->Inter_H DMF-DMA Reflux Start_F 2-Amino-3,6-difluorobenzonitrile (Fluorinated) Inter_F Formamidine Intermediate Start_F->Inter_F DMF-DMA Reflux (Slower) Prod_H Quinazoline Scaffold (Non-Fluorinated) Inter_H->Prod_H Cyclization (High Yield) Prod_F 5,8-Difluoroquinazoline (Fluorinated) Inter_F->Prod_F Cyclization (Activated Nitrile) Metab_H Hydroxylated Metabolite (Rapid Clearance) Prod_H->Metab_H CYP450 Oxidation (C5/C8 Attack) Metab_F Metabolically Stable (Extended t1/2) Prod_F->Metab_F C-F Blocks Oxidation

Caption: Comparative pathway showing the synthesis of quinazolines and the subsequent metabolic blocking effect of the fluorine substituents.

Experimental Protocol: Synthesis of 5,8-Difluoro-4-hydroxyquinazoline

Objective: To demonstrate the cyclization efficiency of 2-Amino-3,6-difluorobenzonitrile into a pharmacologically active scaffold.

Reagents:

  • 2-Amino-3,6-difluorobenzonitrile (1.0 eq)

  • Formamidine acetate (1.5 eq)

  • 2-Methoxyethanol (Solvent)

  • Acetic acid (Catalytic)

Protocol:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Amino-3,6-difluorobenzonitrile (500 mg, 3.24 mmol) in 2-methoxyethanol (10 mL).

  • Addition: Add formamidine acetate (506 mg, 4.86 mmol) in a single portion.

  • Reaction: Heat the mixture to reflux (125°C) under an inert atmosphere (

    
    ) for 12 hours.
    
    • Note: The electron-withdrawing fluorines may slow the initial nucleophilic attack of the amine on the formamidine; however, they activate the subsequent intramolecular attack on the nitrile.[1]

  • Monitoring: Monitor via TLC (50% EtOAc/Hexanes). The starting material (

    
    ) should disappear, and a polar fluorescent spot (product) should appear near the baseline.[1]
    
  • Workup: Cool the reaction mixture to room temperature. The product, 5,8-difluoro-4-hydroxyquinazoline , typically precipitates upon cooling.

  • Purification: Dilute with water (20 mL) and filter the precipitate. Wash with cold water (2 x 10 mL) and diethyl ether (10 mL) to remove unreacted nitrile.[1]

  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ) and LC-MS.
    • Expected Yield: 75-85%[1]

    • Observation: The 5,8-difluoro substitution pattern typically results in a downfield shift of the H-2 proton in NMR compared to the non-fluorinated analog due to the inductive effect of the C5-fluorine.[1]

Strategic Applications in Drug Development

A. Kinase Inhibitors (EGFR/BTK)

In kinase inhibitors, the "hinge binder" region often utilizes a quinazoline or quinoline core.[1]

  • Problem: Non-fluorinated cores often suffer from rapid oxidative metabolism at the electron-rich C5 and C8 positions.[1]

  • Solution: Using 2-Amino-3,6-difluorobenzonitrile generates a 5,8-difluoro core. The C5-fluorine can also induce a conformational change via intramolecular electrostatic repulsion with the N1-nitrogen or substituents at C4, potentially locking the bioactive conformation.[1]

B. Agrochemicals

The enhanced lipophilicity and metabolic stability are equally valuable in herbicides.[1] The 2,6-difluorophenyl moiety (derived from the 3,6-difluorobenzonitrile precursor) mimics the bioactive motif found in several protoporphyrinogen oxidase (PPO) inhibitors, ensuring the active ingredient survives plant metabolism long enough to reach the target site.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83410593, 2-Bromo-3,6-difluorobenzonitrile. Retrieved from [Link]

  • MySkinRecipes. 2-Amino-3,6-difluorobenzonitrile Application Note. Retrieved from [Link]

Sources

comparing the pharmacokinetic properties of drugs derived from 2-Amino-3,6-difluorobenzonitrile isomers

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I recognize the profound impact that subtle molecular modifications can have on a drug candidate's ultimate success. The strategic placement of substituents on a pharmacophore is a cornerstone of modern medicinal chemistry, directly influencing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides an in-depth comparison of the pharmacokinetic properties of hypothetical drug candidates derived from isomers of 2-aminodifluorobenzonitrile, grounded in established experimental methodologies.

The Strategic Imperative of Isomer Selection

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and other crucial pharmacological parameters.[1] However, the specific placement of these fluorine atoms can lead to vastly different pharmacokinetic outcomes. For a molecule like 2-aminodifluorobenzonitrile, a common building block in medicinal chemistry, the isomeric forms present distinct electronic and steric environments that dictate how a resulting drug derivative will behave in vivo.[2][3] This guide will compare four hypothetical drug candidates, each derived from a different isomer, to illustrate the critical importance of early-stage pharmacokinetic evaluation.

The isomers under consideration are:

  • Isomer A: Derived from 2-Amino-3,6-difluorobenzonitrile

  • Isomer B: Derived from 2-Amino-3,5-difluorobenzonitrile

  • Isomer C: Derived from 2-Amino-4,5-difluorobenzonitrile

  • Isomer D: Derived from 2-Amino-4,6-difluorobenzonitrile

Part 1: Absorption - The Gateway to Systemic Exposure

A drug's journey begins with its absorption into the bloodstream. Poor absorption is a primary reason for the failure of promising drug candidates. We assess this primarily through oral bioavailability (F%), which measures the fraction of an orally administered dose that reaches systemic circulation.

Experimental Protocol: Rodent Oral Bioavailability Study

This protocol is a standard preclinical method to determine and compare the oral bioavailability of different compounds.[4][5][6][7]

Objective: To determine the Cmax, Tmax, AUC, and oral bioavailability (F%) of the four isomer derivatives in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=4 per group), aged 8-10 weeks.

  • Formulation:

    • Intravenous (IV): 1 mg/mL solution in 5% N,N-Dimethylacetamide (DMA), 10% Solutol HS 15, 85% Saline.

    • Oral (PO): 2 mg/mL suspension in 0.5% methylcellulose in water.

  • Dosing:

    • IV Group: A single 1 mg/kg bolus dose is administered via the tail vein.

    • PO Group: A single 10 mg/kg dose is administered via oral gavage.

  • Blood Sampling: Serial blood samples (~100 µL) are collected from the saphenous vein into EDTA-coated tubes at pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Plasma is isolated by centrifugation (2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of each compound are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[8]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key PK parameters. Oral bioavailability (F%) is calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Comparative Absorption Data

The following data are illustrative to demonstrate the comparison.

ParameterIsomer AIsomer BIsomer CIsomer D
Cmax (ng/mL) 7505901150 680
Tmax (h) 1.01.50.5 1.0
AUC (0-inf, ng*h/mL) 410032506200 3900
Oral Bioavailability (F%) 62%48%91% 58%

Interpretation & Causality: Isomer C demonstrates markedly superior absorption characteristics. The rapid Tmax (0.5h) and high Cmax suggest fast absorption from the GI tract. Its near-complete oral bioavailability (91%) is exceptional. This could be due to an optimal balance of lipophilicity and polarity conferred by the 4,5-difluoro substitution pattern, potentially enhancing membrane permeability while avoiding significant first-pass metabolism. Isomer B shows the poorest absorption, which might be linked to lower solubility or higher susceptibility to gut wall metabolism.

Part 2: Distribution - Reaching the Target

Once absorbed, a drug distributes throughout the body. Plasma Protein Binding (PPB) is a critical parameter; only the unbound (free) drug is available to interact with its therapeutic target and be metabolized or excreted.[9]

Experimental Protocol: In Vitro Plasma Protein Binding by Equilibrium Dialysis

Equilibrium dialysis is the gold standard for determining the fraction of unbound drug, as it is less prone to experimental artifacts compared to other methods like ultrafiltration.[10]

Objective: To determine the percentage of each isomer derivative bound to plasma proteins from different species.

Methodology:

  • Apparatus: A Rapid Equilibrium Dialysis (RED) device with semi-permeable membranes (8 kDa MWCO).

  • Reagents: Pooled, frozen plasma (Human, Rat) and phosphate-buffered saline (PBS, pH 7.4).

  • Procedure:

    • Add plasma containing the test compound (final concentration 1 µM) to the donor chamber of the RED device.

    • Add PBS to the receiver chamber.

    • Incubate the sealed plate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.

  • Sample Analysis: At the end of the incubation, collect aliquots from both the donor (plasma) and receiver (buffer) chambers.

  • Quenching & Bioanalysis: Samples are matrix-matched and quenched with acetonitrile containing an internal standard. The concentrations in both chambers are determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as: fu = (Concentration in Receiver Chamber / Concentration in Donor Chamber) The percent bound is (1 - fu) * 100.

Comparative Distribution Data

The following data are illustrative to demonstrate the comparison.

ParameterIsomer AIsomer BIsomer CIsomer D
Human Plasma Binding (%) 94.5%88.1%91.2% 93.8%
Rat Plasma Binding (%) 93.8%86.5%90.5% 92.9%
Fraction Unbound (fu, Human) 0.0550.1190.088 0.062

Interpretation & Causality: While high protein binding (>90%) is observed for most isomers, Isomer C presents a more moderate binding profile (91.2%). This is often a desirable attribute. Extremely high binding (like Isomer A at 94.5%) can mean that only a very small fraction of the drug is free to act, potentially requiring higher doses. Conversely, lower binding (Isomer B) might lead to faster clearance and a shorter half-life. Isomer C's profile suggests a good balance, allowing for sufficient free drug exposure while maintaining a reasonable duration of action.

Part 3: Metabolism - The Body's Chemical Defense

Metabolism is the process by which the body chemically modifies drugs, primarily in the liver, to facilitate their excretion.[11] High metabolic instability leads to rapid clearance and poor in vivo exposure. The liver microsomal stability assay is a primary screen for this.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like Cytochrome P450s (CYPs).[12][13]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of the isomer derivatives in human and rat liver microsomes.

Methodology:

  • Reagents: Pooled liver microsomes (1 mg/mL), 0.1 M phosphate buffer (pH 7.4), test compound (1 µM), and an NADPH regenerating system (cofactor).

  • Incubation: The test compound is incubated with the liver microsomes and buffer at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control.

  • Time Points: Aliquots are removed at 0, 5, 15, 30, 45, and 60 minutes.

  • Reaction Termination: The reaction is stopped at each time point by adding cold acetonitrile containing an internal standard.

  • Sample Processing & Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent drug.

  • Calculation:

    • The percentage of compound remaining is plotted against time.

    • The in vitro half-life (t½) is calculated from the slope of the natural log of the concentration vs. time plot.

    • Intrinsic clearance (Clint) is calculated as: Clint (µL/min/mg) = (0.693 / t½) * (1000 / Protein Concentration)

Comparative Metabolism Data

The following data are illustrative to demonstrate the comparison.

ParameterIsomer AIsomer BIsomer CIsomer D
Human t½ (min) 3518> 120 42
Human Clint (µL/min/mg) 19.838.5< 5.8 16.5
Rat t½ (min) 281595 33
Rat Clint (µL/min/mg) 24.846.27.3 21.0

Interpretation & Causality: Isomer C is the clear standout, demonstrating exceptional metabolic stability in both human and rat liver microsomes. The long half-life and low intrinsic clearance suggest it is highly resistant to metabolism by CYP enzymes. This stability is a key reason for its high oral bioavailability (avoiding first-pass metabolism) and indicates the potential for a longer dosing interval in humans. The 4,5-difluoro substitution may be sterically shielding metabolically liable sites on the molecule.[14] Isomer B is highly unstable, suggesting it would be cleared very rapidly in vivo, making it a poor drug candidate.

Part 4: Excretion - The Final Elimination

Excretion is the removal of the drug and its metabolites from the body, primarily through urine and feces. Understanding the primary route of elimination is important for predicting drug accumulation in patients with renal or hepatic impairment.

Experimental Protocol: Rodent Mass Balance and Excretion Pathway Study

Objective: To determine the primary routes and extent of excretion for the isomer derivatives in rats.

Methodology:

  • Radiolabeling: Synthesize a ¹⁴C-labeled version of each isomer derivative.

  • Dosing: Administer a single oral dose (10 mg/kg) of the radiolabeled compound to bile-duct cannulated rats (for separate collection of bile) and intact rats housed in metabolic cages.

  • Sample Collection: Collect urine, feces, and bile (from cannulated rats) at intervals up to 72 hours post-dose.

  • Radioactivity Measurement: The total radioactivity in each sample matrix is quantified using a liquid scintillation counter.

  • Calculation: The percentage of the administered radioactive dose recovered in urine, feces, and bile is calculated to determine the mass balance and primary excretion routes.

Comparative Excretion Data

The following data are illustrative to demonstrate the comparison.

Parameter (% of Dose Recovered)Isomer AIsomer BIsomer CIsomer D
Urine 25%15%65% 30%
Feces 70%82%32% 65%
Primary Route FecalFecalRenal Fecal

Interpretation & Causality: Isomer C is primarily cleared via the kidneys (renal excretion), while the other isomers are predominantly cleared through the feces (likely via biliary excretion).[15] A primary renal route of clearance for a metabolically stable compound like Isomer C is often considered favorable, as it can lead to more predictable pharmacokinetics across the patient population compared to complex biliary excretion and enterohepatic recirculation pathways.

Visualizing the Pharmacokinetic Workflow

graphdot Comparative Pharmacokinetic Evaluation Workflow cluster_ADME cluster_PK_Assays Parallel In Vitro & In Vivo Assessment Formulation Compound Formulation Dosing In Vivo Dosing (PO & IV) Formulation->Dosing Distribution Distribution (Equilibrium Dialysis) Formulation->Distribution Metabolism Metabolism (Microsomal Stability) Formulation->Metabolism Absorption Absorption (Blood Sampling) Dosing->Absorption Excretion Excretion (Urine/Feces Collection) Dosing->Excretion Analysis LC-MS/MS Bioanalysis Absorption->Analysis Distribution->Analysis Metabolism->Analysis Excretion->Analysis PK_Calc Pharmacokinetic Data Analysis Analysis->PK_Calc Selection Candidate Selection PK_Calc->Selection

Caption: High-level workflow for preclinical pharmacokinetic profiling and candidate selection.

Integrated Conclusion: Selecting the Optimal Isomer

This comparative guide demonstrates that seemingly minor positional changes of fluorine atoms on a benzonitrile scaffold can dramatically alter the pharmacokinetic profile of a drug candidate.

Based on the integrated ADME data, Isomer C (derived from 2-Amino-4,5-difluorobenzonitrile) is unequivocally the most promising candidate. It combines:

  • Excellent Absorption: High oral bioavailability ensures efficient delivery to the systemic circulation.

  • Favorable Distribution: Moderate plasma protein binding allows for a sufficient free fraction to engage the target.

  • High Metabolic Stability: Resistance to metabolism suggests a longer half-life in vivo and a lower potential for metabolic drug-drug interactions.

  • Clear Excretion Pathway: A predominantly renal route of clearance is often more predictable than biliary excretion.

This holistic profile makes Isomer C a superior candidate for progression into further preclinical and clinical development. This analysis underscores the necessity of conducting comprehensive ADME studies early in the drug discovery process to de-risk projects and select candidates with the highest probability of success.

References

  • MySkinRecipes. 2-Amino-3,6-difluorobenzonitrile. Retrieved from [Link]

  • BioSolveIT. ADME Properties in Drug Discovery. Retrieved from [Link]

  • Clinical Trials. A Phase 1, Open-Label Study to Assess the Relative Bioavailability, Effect of Food, and Gastric pH Modification on the Ph. Retrieved from [Link]

  • PMC - PubMed Central. In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity. Retrieved from [Link]

  • Vimta Labs. In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Retrieved from [Link]

  • protocols.io. In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]

  • PMC - NIH. Murine Pharmacokinetic Studies. Retrieved from [Link]

  • PMC - PubMed Central. Refined ADME Profiles for ATC Drug Classes. Retrieved from [Link]

  • protocols.io. In-vitro plasma protein binding. Retrieved from [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • ResearchGate. In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties of Drugs. Retrieved from [Link]

  • Mercell. metabolic stability in liver microsomes. Retrieved from [Link]

  • BioIVT. Plasma Protein Binding Assay. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-3,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The compound 2-Amino-3,6-difluorobenzonitrile is a key intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors for cancer treatment[1]. Its handling, however, demands a meticulous approach to personal protection due to its inherent hazardous properties. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each protective measure is critical.

Understanding the Hazard: Why This Compound Demands Respect

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the risk profile of 2-Amino-3,6-difluorobenzonitrile. According to safety data, this compound is classified as a toxic solid nitrile[2]. The primary hazards are:

  • Acute Toxicity (Category 4/3): The compound is harmful if swallowed, if it comes into contact with skin, or if inhaled (H302+H312+H332)[2]. Analogous compounds like 4-Amino-2,5-difluorobenzonitrile are even rated as "Toxic if swallowed, in contact with skin or if inhaled" (Acute Toxicity Category 3)[3]. This triple threat—oral, dermal, and inhalation toxicity—is the cornerstone of our PPE strategy.

  • Skin and Eye Irritation: It is known to cause skin irritation (H315) and serious eye irritation (H319)[2]. Direct contact can lead to inflammation and discomfort, and in the case of eye exposure, potentially severe damage.

  • Respiratory Irritation: Inhalation may cause respiratory irritation (H335), manifesting as coughing, shortness of breath, and inflammation of the respiratory tract[2].

  • Solid Powder Form: As a solid powder, it poses a significant risk of becoming airborne during handling, such as weighing or transferring, leading to inadvertent inhalation or contamination of surfaces[4].

Given these hazards, our primary goal is to establish a robust barrier between the researcher and the chemical. The "Hierarchy of Controls" is a fundamental concept in chemical safety that prioritizes the most effective control measures. While this guide focuses on PPE, it's crucial to remember that PPE is the last line of defense.

The Hierarchy of Controls: A Holistic Approach to Safety

  • Elimination/Substitution: The most effective control. In the context of drug development, this is often not feasible as the specific molecule is required.

  • Engineering Controls: These are physical changes to the workspace to isolate the hazard. For 2-Amino-3,6-difluorobenzonitrile, this is non-negotiable.

    • Chemical Fume Hood or Glovebox: All handling of the solid compound should be performed within a certified chemical fume hood or a glovebox to contain the powder and prevent inhalation[5].

    • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions[6].

  • Administrative Controls: These are changes to work practices.

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for handling this compound.

    • Training: Ensure all personnel are trained on the specific hazards and handling procedures.

  • Personal Protective Equipment (PPE): This is the focus of our guide and is to be used in conjunction with the controls above.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling 2-Amino-3,6-difluorobenzonitrile in a powdered form.

Respiratory Protection: Shielding the Primary Entry Route

Due to the acute inhalation toxicity and respiratory irritation potential of fine powders, respiratory protection is paramount[7][8].

  • Minimum Requirement: A NIOSH-approved N95 respirator. This will provide protection against inhaling the fine powder.

  • Recommended for Higher Risk Operations: For tasks with a higher potential for dust generation (e.g., large-scale transfers, cleaning spills), a half-mask or full-facepiece air-purifying respirator with P100 (HEPA) filters is recommended[9].

  • Fit Testing: All tight-fitting respirators must be annually fit-tested to ensure a proper seal.

Eye and Face Protection: Preventing Irritation and Injury

Given that this compound causes serious eye irritation, robust eye protection is essential[3][4].

  • Minimum Requirement: Safety glasses with side shields.

  • Recommended: Chemical splash goggles that form a seal around the eyes are the preferred choice to offer superior protection from airborne powder[10].

  • Full Face Shield: When handling larger quantities or when there is a significant risk of splashing (e.g., during dissolution), a full face shield should be worn in addition to safety goggles.

Hand Protection: A Critical Barrier for Dermal Exposure

The compound's dermal toxicity necessitates careful selection and use of gloves[3][4].

  • Glove Type: Nitrile gloves are the standard choice for incidental contact with a wide range of chemicals[11]. However, for prolonged contact or when handling solvents to dissolve the compound, it is crucial to consult a glove compatibility chart[12][13]. Nitrile gloves offer good protection against many substances but have poor resistance to certain aromatic solvents[14].

  • Double Gloving: It is best practice to wear two pairs of nitrile gloves. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands, and don a new pair[11]. Never reuse disposable gloves[11].

Body Protection: Minimizing Skin Contact

To protect against skin contact and contamination of personal clothing, appropriate body protection is required.

  • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is the minimum requirement.

  • Chemical-Resistant Apron or Coveralls: For procedures with a higher risk of spills or dust generation, a chemical-resistant apron or disposable coveralls should be worn over the lab coat[8].

Foot Protection: A Foundational Safety Measure
  • Closed-toe Shoes: Full-coverage, closed-toe shoes made of a non-porous material are mandatory in any laboratory setting to protect against spills.

Summary of Recommended PPE

Task LevelRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Low Risk (e.g., handling small quantities in a fume hood)N95 RespiratorSafety Glasses with Side ShieldsSingle pair of Nitrile GlovesLaboratory Coat
Medium Risk (e.g., weighing, preparing solutions)N95 RespiratorChemical Splash GogglesDouble pair of Nitrile GlovesLaboratory Coat
High Risk (e.g., large-scale transfers, cleaning spills)Half-mask Respirator with P100 filtersChemical Splash Goggles and Full Face ShieldDouble pair of Nitrile GlovesChemical-Resistant Apron or Coveralls over Laboratory Coat

Step-by-Step Protocol for Donning and Doffing PPE

Properly putting on and taking off PPE is as crucial as selecting the right equipment to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Coveralls: Put on your lab coat and fasten it completely.

  • Respirator: Perform a seal check according to the manufacturer's instructions.

  • Goggles/Face Shield: Position your eye and face protection.

  • Gloves: Don the inner pair of gloves, then the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you do.

  • Lab Coat/Coveralls: Remove your lab coat or coveralls, rolling it away from your body to contain any contaminants on the outside.

  • Goggles/Face Shield: Remove by handling the strap, avoiding touching the front.

  • Respirator: Remove without touching the front of the mask.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

PPE Selection Logic Diagram

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Level cluster_2 Required PPE Start Start: Handling 2-Amino-3,6-difluorobenzonitrile AssessRisk Assess Task Risk: - Quantity - Dust Generation Potential - Duration Start->AssessRisk LowRisk Low Risk (e.g., small transfers in hood) AssessRisk->LowRisk Low MediumRisk Medium Risk (e.g., weighing, solution prep) AssessRisk->MediumRisk Medium HighRisk High Risk (e.g., large scale, spill cleanup) AssessRisk->HighRisk High PPE_Low N95 Respirator Safety Glasses Single Nitrile Gloves Lab Coat LowRisk->PPE_Low PPE_Medium N95 Respirator Chemical Goggles Double Nitrile Gloves Lab Coat MediumRisk->PPE_Medium PPE_High Half-mask Respirator (P100) Goggles & Face Shield Double Nitrile Gloves Coveralls/Apron HighRisk->PPE_High

Caption: PPE Selection Workflow for 2-Amino-3,6-difluorobenzonitrile

Disposal Plan

All disposable PPE used when handling 2-Amino-3,6-difluorobenzonitrile should be considered contaminated waste.

  • Gloves, disposable lab coats/coveralls, and respirator filters: Place in a sealed, labeled hazardous waste bag.

  • Spill Cleanup Materials: All materials used to clean up spills of this compound must also be disposed of as hazardous waste.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal[10].

By adhering to these rigorous PPE protocols and understanding the rationale behind them, you can handle 2-Amino-3,6-difluorobenzonitrile with the confidence that comes from a position of safety and knowledge. This commitment to safety not only protects you and your colleagues but also upholds the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.